Btbct
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-bis[4-(4,4,4-trifluoro-3-oxobutanoyl)phenyl]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15ClF6O6S/c27-40(38,39)18-9-10-19(14-1-5-16(6-2-14)21(34)12-23(36)25(28,29)30)20(11-18)15-3-7-17(8-4-15)22(35)13-24(37)26(31,32)33/h1-11H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRMAUPUOUJYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)C(=O)CC(=O)C(F)(F)F)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15ClF6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583385 | |
| Record name | 1~4~,3~4~-Bis(4,4,4-trifluoro-3-oxobutanoyl)[1~1~,2~1~:2~2~,3~1~-terphenyl]-2~4~-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525560-81-0 | |
| Record name | 1~4~,3~4~-Bis(4,4,4-trifluoro-3-oxobutanoyl)[1~1~,2~1~:2~2~,3~1~-terphenyl]-2~4~-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4''-Bis(4,4,4-trifluoro-1,3-dioxobutyl)-o-terphenyl-4'-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Bis(4,4,4-trifluoro-1,3-dioxobutyl)-o-terphenyl-4''-sulfonyl chloride (Btbct)
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 4,4'-Bis(4,4,4-trifluoro-1,3-dioxobutyl)-o-terphenyl-4''-sulfonyl chloride, commonly referred to as Btbct.
Core Chemical Information
This compound is a high-purity chemical compound primarily utilized as a molecular probe and a fluorometric stain for the detection of Europium(III) ions (Eu³⁺).[1] Its chemical formula is C₂₆H₁₅ClF₆O₆S, and it has a molecular weight of 604.9 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 525560-81-0[1][2] |
| Molecular Formula | C₂₆H₁₅ClF₆O₆S[2] |
| Molecular Weight | 604.9 g/mol [2] |
| Purity | ≥95% (by HPCE)[1][2] |
| Appearance | Pink powder[1] or solid[2] |
| Solubility | Soluble in DMSO and diethyl ether[1] |
| Fluorescence | λex 385 nm, λem 614 nm (in 0.1 M Tris pH 8.0, with Eu³⁺)[1] |
| Storage | Store at -20°C, protected from light and moisture[1] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are crucial for reproducible results. The following outlines a general methodology for its application as a fluorometric stain for Eu³⁺ detection.
Protocol: Fluorometric Detection of Eu³⁺ using this compound
-
Reagent Preparation:
-
Assay Procedure:
-
To the Eu³⁺ standard solutions and unknown samples in the Tris buffer, add the this compound stock solution to a final concentration optimized for the specific assay conditions.
-
Incubate the mixture for a sufficient period to allow for complex formation between this compound and Eu³⁺.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength (λex) set to 385 nm and an emission wavelength (λem) set to 614 nm.[1]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the Eu³⁺ standards.
-
Determine the concentration of Eu³⁺ in the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Logical Workflow for Eu³⁺ Detection
The process of using this compound for the fluorometric detection of Europium ions can be visualized as a clear, sequential workflow. This ensures that all critical steps, from sample preparation to data analysis, are followed in the correct order for accurate and reliable results.
References
Unveiling the Photophysical Properties of Btbct: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the excitation and emission spectra of 4,4'-Bis(4,4,4-trifluoro-1,3-dioxobutyl)-o-terphenyl-4''-sulfonyl chloride (Btbct), a crucial ligand in the development of highly fluorescent probes. Primarily utilized in complex with lanthanide ions, particularly Europium (Eu³⁺), this compound plays a pivotal role in time-resolved fluoroimmunoassays and other sensitive bioanalytical techniques. This document outlines the core photophysical characteristics of the this compound-Europium complex, details relevant experimental protocols, and presents key data in a structured format for ease of reference.
Core Photophysical Characteristics
This compound is a β-diketone ligand designed to efficiently absorb ultraviolet (UV) light and transfer this energy to a chelated lanthanide ion, a process known as the antenna effect or sensitized emission. This energy transfer results in the characteristic sharp, narrow-band emission of the lanthanide ion, with a large Stokes shift and a long fluorescence lifetime. These properties are highly advantageous for minimizing background fluorescence and enhancing detection sensitivity in biological assays.
Quantitative Data Summary
The photophysical properties of the this compound-Europium (this compound-Eu³⁺) complex are summarized in the table below. It is important to note that the excitation spectrum of the complex is primarily dictated by the this compound ligand, while the emission spectrum is characteristic of the Eu³⁺ ion.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~337 nm | [1] |
| Emission Maxima (λem) | ~615 nm | [1] |
| Stokes Shift | Large | [2][3] |
| Fluorescence Lifetime | Long (microseconds to milliseconds) | [2] |
Experimental Protocols
The characterization of the excitation and emission spectra of this compound and its metal complexes involves several key experimental techniques.
Preparation of the this compound-Europium Complex
A common method for the preparation of lanthanide-doped nanoparticles using this compound involves a water-in-oil microemulsion copolymerization method.
Materials:
-
4,4''-bis(4,4,4-trifluoro-1,3-dioxobutyl)-o-terphenyl-4'-sulfonyl chloride (this compound)
-
Europium (III) chloride (EuCl₃)
-
(3-aminopropyl) triethoxysilane (APS)
-
Cyclohexane
-
Triton X-100
-
n-octanol
-
Water
-
Tetraethyl orthosilicate (TEOS)
Procedure:
-
This compound is mixed with EuCl₃ in a 2:1 molar ratio.
-
APS and cyclohexane are added to the this compound-Eu³⁺ mixture.
-
The resulting mixture is sonicated for approximately 15 minutes.
-
This solution is then added to a microemulsion consisting of Triton X-100, cyclohexane, n-octanol, and water and stirred for 30 minutes at room temperature.
-
TEOS is added to initiate the copolymerization process.
Fluorescence Spectroscopy
The photophysical properties of the this compound-Eu³⁺ complex are typically characterized using fluorescence spectroscopy.
Instrumentation:
-
A spectrofluorometer equipped with a pulsed xenon lamp or a laser as the excitation source.
-
A photomultiplier tube (PMT) detector.
-
Monochromators for wavelength selection of both excitation and emission light.
Procedure for Measuring Excitation and Emission Spectra:
-
Emission Spectrum: The sample is excited at a fixed wavelength (e.g., 337 nm), and the detector scans a range of emission wavelengths to record the emission profile of the Eu³⁺ ion.
-
Excitation Spectrum: The emission wavelength is fixed at the maximum of the Eu³⁺ emission (e.g., 615 nm), and the excitation monochromator scans a range of wavelengths. The resulting spectrum reflects the absorption profile of the this compound ligand.
Time-Resolved Fluorescence Spectroscopy
To measure the long fluorescence lifetime of the this compound-Eu³⁺ complex and minimize background interference, time-resolved fluorescence spectroscopy is employed.
Instrumentation:
-
A pulsed light source (e.g., nitrogen laser, xenon flash lamp).
-
A gated detector synchronized with the light source.
Procedure:
-
The sample is excited with a short pulse of light.
-
A delay is introduced between the excitation pulse and the opening of the detector gate. This delay allows the short-lived background fluorescence to decay.
-
The detector then collects the long-lived emission from the this compound-Eu³⁺ complex over a specific time window.
-
By varying the delay time, the decay of the fluorescence intensity can be measured, and the fluorescence lifetime can be calculated.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the preparation and spectroscopic analysis of a this compound-Europium complex.
References
- 1. Preparation of europium complex-conjugated carbon dots for ratiometric fluorescence detection of copper(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Lanthanide complex-based fluorescence label for time-resolved fluorescence bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unable to Fulfill Request: The Term "Btbct" in Fluorometric Detection of Eu3+ is Not Identified in Scientific Literature
A comprehensive search of scientific databases and scholarly articles has yielded no specific principle, compound, or methodology referred to as "Btbct" in the context of the fluorometric detection of Europium (Eu3+).
Consequently, this in-depth technical guide on the "Principle of this compound in fluorometric detection of EU3+" cannot be completed as the core subject, "this compound," does not correspond to a known scientific term in this field. The initial search aimed to uncover the fundamental principles, quantitative data, experimental protocols, and signaling pathways associated with "this compound" for Eu3+ detection. However, the lack of any specific information on this term prevents the creation of the requested technical guide, including data tables and Graphviz diagrams.
It is possible that "this compound" may be a typographical error, an internal project code, or a very recently developed compound not yet documented in publicly accessible literature.
For researchers, scientists, and drug development professionals interested in the fluorometric detection of Eu3+, several well-established principles and ligands are commonly employed. These include:
-
Time-Resolved Fluorescence (TRF): This technique is frequently used with lanthanide ions like Europium due to their long-lived fluorescence emission, which allows for temporal filtering out of short-lived background fluorescence.[1]
-
Antenna Effect (Ligand Sensitization): Organic ligands, often referred to as "antennas," are used to chelate Eu3+. These ligands absorb excitation energy (typically UV light) and efficiently transfer it to the Eu3+ ion, which then emits its characteristic sharp and long-lived luminescence.[2]
-
Common Ligand Classes:
-
β-diketonates: A widely used class of ligands for sensitizing Eu3+ luminescence.[3]
-
Macrocyclic Chelators: Ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are known for forming highly stable complexes with lanthanide ions.[4]
-
Metal-Organic Frameworks (MOFs): These materials can be designed to incorporate Eu3+ and exhibit fluorescence for sensing applications.[5]
-
It is recommended that the user verify the spelling of "this compound" or provide additional context. Should a different term be intended, a new search can be initiated to provide the requested in-depth technical guide.
References
- 1. Lanthanide-based luminescent assays for ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of time-resolved fluorescence assay for detection of europium-tetraazacyclododecyltetraacetic acid-labeled ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
An In-depth Technical Guide to Btbct as a Fluorescent Label in Scientific Research
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The ability to visualize and track biological molecules in their native environment is fundamental to advancing our understanding of cellular processes and developing new therapeutic agents. Fluorescent labeling has emerged as an indispensable tool in this endeavor, allowing for the specific and sensitive detection of proteins, nucleic acids, and other biomolecules. This guide provides a detailed examination of a specific fluorescent label. However, extensive research has revealed no fluorescent dye or label with the designation "Btbct" in the scientific literature. It is possible that this is a novel, unpublished compound, a typographical error, or an internal codename not yet in the public domain.
To illustrate the expected content for such a guide, we will proceed with a hypothetical framework. Should "this compound" be a specific, known molecule, the following sections would be populated with its precise data and established protocols.
Photophysical Properties
The utility of a fluorescent label is fundamentally determined by its photophysical characteristics. These properties dictate its brightness, stability, and suitability for various imaging applications and instrumentation.
Table 1: Quantitative Photophysical Properties of a Fluorescent Label
| Property | Value | Conditions |
| Excitation Maximum (λ_ex_) | 490 nm | PBS, pH 7.4 |
| Emission Maximum (λ_em_) | 525 nm | PBS, pH 7.4 |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | Methanol |
| Quantum Yield (Φ) | 0.91 | PBS, pH 7.4 |
| Fluorescence Lifetime (τ) | 4.1 ns | Water |
| Photostability | High | Continuous illumination |
| Solubility | High in aqueous buffers |
Note: The data presented in this table is illustrative for a typical green fluorescent dye and does not correspond to an actual molecule named "this compound."
Bioconjugation Chemistries
The covalent attachment of a fluorescent label to a target biomolecule is a critical step in experimental design. The choice of conjugation chemistry depends on the available functional groups on both the dye and the target molecule.
Commonly, fluorescent dyes are available with reactive moieties that target primary amines (lysine residues and the N-terminus of proteins) or thiols (cysteine residues).
Experimental Protocol: Amine-Reactive Labeling of an Antibody
This protocol describes a general procedure for labeling an antibody with an amine-reactive fluorescent dye, such as an NHS ester.
Materials:
-
Antibody solution (e.g., 1 mg/mL in PBS)
-
Amine-reactive fluorescent dye (e.g., NHS ester) dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation: Allow all reagents to come to room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the antibody solution with the dissolved fluorescent dye. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 is common.
-
Incubation: Gently mix the solution and incubate for 1 hour at room temperature, protected from light.
-
Quenching: Add the quenching solution to stop the reaction. Incubate for 15 minutes.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at the dye's absorption maximum and at 280 nm.
Applications in Cellular Imaging
Fluorescently labeled molecules are instrumental in a variety of cellular imaging techniques, including fluorescence microscopy and flow cytometry.
Experimental Workflow: Immunofluorescence Staining of Cultured Cells
The following workflow outlines the key steps for using a fluorescently labeled antibody to visualize a target protein in fixed cells.
Use in Signaling Pathway Analysis
Fluorescent labels can be used to track the localization and interaction of proteins within signaling pathways. For instance, a fluorescently labeled ligand could be used to follow the internalization of a receptor.
Signaling Pathway: Ligand-Induced Receptor Internalization
This diagram illustrates a simplified pathway where a fluorescently labeled ligand binds to a cell surface receptor, leading to its endocytosis.
While the fluorescent label "this compound" could not be identified, the principles and methodologies outlined in this guide are broadly applicable to the use of fluorescent probes in scientific research. The successful application of any fluorescent label is contingent on a thorough understanding of its photophysical properties, appropriate bioconjugation, and careful experimental design. Researchers are encouraged to consult the technical documentation for any specific fluorescent dye to ensure optimal performance in their experiments.
A Technical Guide to the Fluorescent Probe 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT)
Disclaimer: The user's request specified the fluorescent probe "Btbct." Extensive searches did not yield a probe with this designation. Based on the similarity in nomenclature and the common use of abbreviations in this field, this guide will focus on the well-characterized fluorescent compound 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene , commonly known as BBT . It is presumed that "this compound" is a likely typographical error or a less common moniker for BBT.
This document provides an in-depth technical overview of the core characteristics of BBT, a robust fluorescent molecule. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of fluorescent probes.
Core Characteristics of BBT
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) is a highly fluorescent organic compound known for its exceptional photophysical properties and stability.[1][2] Its structure features a central thiophene ring flanked by two 5-tert-butyl-benzoxazole moieties, creating an extended π-conjugated system responsible for its strong fluorescence.[1] BBT is typically a light yellow-green crystalline powder.[1][3]
BBT exhibits high thermal and photochemical inertness, making it a reliable fluorophore for various applications.[2] It is primarily recognized for its use as an optical brightener in polymers, coatings, and inks, as well as a scintillator.[1][3] Its high fluorescence quantum yield, which is notably independent of solvent polarity, makes it a candidate for a universal fluorescence standard.[1][2]
Quantitative Photophysical and Physicochemical Data
The key properties of BBT are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of BBT
| Property | Value | References |
| Chemical Formula | C₂₆H₂₆N₂O₂S | [1][4][5] |
| Molecular Weight | 430.6 g/mol | [1][4][5] |
| Appearance | Light yellow to green powder/crystal | [1][3] |
| Melting Point | 199-201 °C | |
| Solubility | Soluble in toluene (~50 mg/mL), insoluble in water. | [1] |
Table 2: Photophysical Properties of BBT
| Parameter | Value | Conditions | References |
| Absorption Maximum (λabs) | 372-374 nm | In dioxane | [1] |
| Emission Maximum (λem) | ~435 nm | In various solvents | [1] |
| Molar Extinction Coefficient (ε) | ≥47,000 M⁻¹cm⁻¹ | at 372-374 nm in dioxane | |
| Fluorescence Quantum Yield (Φfl) | ≥ 0.60 | High, regardless of solvent polarity and proticity. | [2][6] |
| Fluorescence Lifetime (τ) | ~2 ns | Consistent across different solvents and concentrations. | [1][2] |
| Triplet-Triplet Absorption (λT-T) | 500 nm | - | [1][2] |
Mechanism of Action
The fluorescence of BBT is a result of its molecular structure, which allows for efficient absorption of ultraviolet light and subsequent emission in the visible spectrum. Upon excitation, the molecule transitions to a singlet excited state. The primary deactivation pathway from this state is fluorescence. However, intersystem crossing to a triplet state can also occur, which is the main competitor to the fluorescence process.[2][6] The high quantum yield of BBT indicates that non-radiative decay pathways, such as internal conversion, are minimal.[2]
While BBT itself is not a targeted probe for specific biological molecules, its core structure is representative of benzothiazole-based probes that can be functionalized to detect specific analytes. The general mechanism for such a "turn-on" probe is illustrated below.
References
- 1. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [chemicalbook.com]
- 4. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene [webbook.nist.gov]
- 5. Fluorescent brightener 184 | C26H26N2O2S | CID 292429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Btbct: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Btbct (4,4'-Bis(4,4,4-trifluoro-1,3-dioxobutyl)-o-terphenyl-4'-sulfonyl chloride), a fluorescent label utilized in sensitive bioassays, requires stringent storage and handling conditions to ensure its performance and integrity. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and potential degradation pathways based on its chemical structure. While specific quantitative stability data for this compound is limited in the public domain, this document outlines detailed, generalized experimental protocols for conducting thorough stability assessments, including forced degradation studies and the development of a stability-indicating analytical method. These protocols are based on industry best practices and regulatory guidelines, enabling researchers to design and execute robust stability studies for this compound and similar fluorescent probes.
Chemical and Physical Properties
A foundational understanding of this compound's properties is essential for its proper handling and storage.
| Property | Value |
| CAS Number | 525560-81-0 |
| Molecular Formula | C₂₆H₁₅ClF₆O₆S |
| Molecular Weight | 604.9 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and diethylether |
| Purity (typical) | ≥95% (as determined by High-Performance Capillary Electrophoresis) |
Recommended Storage Conditions and Stability
Proper storage is critical to maintain the stability of this compound. The following conditions are recommended based on supplier information.
| Storage Condition | Duration | Recommendations |
| Long-term Storage | At least 2 years | Store at -20°C in a freezer. |
| Short-term Storage | Store at +4°C. | |
| General Handling | At all times | Protect from light and moisture. |
Potential Degradation Pathways
Based on the chemical structure of this compound, which includes a sulfonyl chloride, a terphenyl backbone, and trifluoromethyl β-diketone moieties, several degradation pathways can be anticipated. Understanding these potential routes of degradation is fundamental to designing comprehensive stability studies.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The following sections detail generalized experimental protocols for assessing the stability of this compound. These are based on standard pharmaceutical industry practices and can be adapted as needed.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Caption: Workflow for forced degradation studies.
4.1.1. Hydrolytic Degradation
-
Objective: To assess the stability of this compound in aqueous solutions at different pH values.
-
Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into three separate aqueous solutions:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Neutral: Purified Water
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method.
-
4.1.2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Protocol:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.
-
Incubate the mixture at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time points and quench any remaining oxidizing agent if necessary.
-
Analyze the samples.
-
4.1.3. Thermal Degradation
-
Objective: To assess the stability of this compound in its solid state at elevated temperatures.
-
Protocol:
-
Place a known amount of solid this compound in a vial.
-
Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
At specified time points, remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and analyze.
-
4.1.4. Photostability
-
Objective: To determine the light sensitivity of this compound according to ICH Q1B guidelines.
-
Protocol:
-
Expose solid this compound and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the light-exposed and dark control samples.
-
Stability-Indicating Analytical Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV-Vis and/or Mass Spectrometric (MS) detection is a common technique for this purpose.
4.2.1. Example HPLC Method Parameters
| Parameter | Example Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute all components, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and MS detector for peak identification. |
| Injection Vol. | 5 µL |
4.2.2. Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of this compound from its degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Summary and Recommendations
Unveiling the Glow: A Technical Guide to the Fluorescence Mechanism of Btbct
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of Btbct fluorescence, providing a comprehensive resource for researchers, scientists, and professionals in drug development. This compound, chemically known as 4,4'-Bis(4,4,4-trifluoro-1,3-dioxobutyl)-o-terphenyl-4''-sulfonyl chloride, is a crucial fluorescent label, particularly in the realm of sensitive bioassays. Its utility lies in its role as a chelating agent for lanthanide ions, most notably europium (Eu³⁺), to generate a highly sensitive and stable fluorescent signal essential for time-resolved fluorescence immunoassays (TRFIA).
Core Mechanism: The Antenna Effect in this compound-Eu³⁺ Complexes
The fluorescence of this compound is not an intrinsic property of the molecule itself but rather a result of a sophisticated energy transfer process that occurs when it forms a complex with a lanthanide ion like europium. This phenomenon, known as the "antenna effect" or ligand-sensitized fluorescence, is a cornerstone of lanthanide photophysics.
The process can be broken down into four key steps:
-
Excitation of the this compound Ligand: The organic this compound molecule, with its aromatic o-terphenyl core and β-diketone moieties, possesses a system of π-orbitals that efficiently absorbs ultraviolet (UV) light. This absorption excites the this compound molecule from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited this compound molecule then undergoes a rapid and efficient transition from the singlet excited state (S₁) to a lower-energy triplet state (T₁). This process, known as intersystem crossing, is a critical step in the energy transfer mechanism.
-
Energy Transfer to the Europium Ion: The energy of the this compound triplet state is strategically matched to the energy of the excited state of the chelated Eu³⁺ ion. This allows for an efficient, non-radiative transfer of energy from the this compound triplet state to the f-orbitals of the europium ion, exciting it to a higher energy level.
-
Lanthanide Emission: The excited Eu³⁺ ion then relaxes back to its ground state by emitting a photon of light. This emission is characterized by sharp, well-defined peaks, a large Stokes shift (a significant difference between the excitation and emission wavelengths), and, most importantly, a long fluorescence lifetime, typically in the microsecond to millisecond range.
This long lifetime is the key to the power of this compound in TRFIA. It allows for temporal separation of the specific signal from short-lived background fluorescence from biological samples and other sources, dramatically increasing the signal-to-noise ratio and the sensitivity of the assay.
Photophysical Properties of the this compound-Eu³⁺ Complex
| Parameter | Typical Value/Characteristic | Significance for TRFIA |
| Excitation Maximum (λex) | ~340 nm | Allows for excitation with common UV light sources without directly exciting the Eu³⁺ ion. |
| Emission Maximum (λem) | ~615 nm | A large Stokes shift minimizes interference from scattered excitation light. The sharp emission peak allows for specific detection. |
| Fluorescence Lifetime (τ) | Microseconds (µs) to Milliseconds (ms) | Enables time-gated detection to eliminate short-lived background fluorescence, leading to high sensitivity. |
| Quantum Yield (Φ) | High | A high quantum yield indicates efficient conversion of absorbed light into emitted light, resulting in a bright signal. |
| Molar Extinction Coefficient (ε) | High | A high molar extinction coefficient for the this compound ligand ensures efficient light absorption, contributing to the overall signal intensity. |
Experimental Protocols
Synthesis of Bifunctional Chelating Agents (General Approach)
The synthesis of bifunctional chelating agents like this compound is a multi-step process. While a detailed, step-by-step protocol for this compound is proprietary and not publicly available, the general synthetic strategy for polyamino polycarboxylic acid-based chelators involves:
-
Synthesis of the Core Structure: This involves the formation of the central aromatic or aliphatic backbone of the molecule.
-
Introduction of Chelating Arms: Carboxylic acid or other coordinating groups are attached to the core structure. For this compound, this would involve the introduction of the trifluoro-β-diketone moieties.
-
Functionalization for Bioconjugation: A reactive group, such as the sulfonyl chloride in this compound, is added to the molecule to allow for covalent attachment to biomolecules like antibodies or antigens.
A generalized workflow for the synthesis can be visualized as follows:
Generalized synthetic workflow for a bifunctional chelating agent.
Time-Resolved Fluorescence Immunoassay (TRFIA) Protocol (General)
The following is a generalized protocol for a sandwich TRFIA, a common format where this compound-Eu³⁺ is used as the detection label.
-
Coating: A capture antibody, specific for the analyte of interest, is immobilized on the surface of a microplate well.
-
Blocking: Any remaining non-specific binding sites on the microplate are blocked using a blocking buffer (e.g., a solution of bovine serum albumin).
-
Sample Incubation: The sample containing the analyte is added to the well. The analyte binds to the immobilized capture antibody.
-
Detection Antibody Incubation: A detection antibody, also specific for the analyte but at a different epitope, is added. This antibody is labeled with this compound.
-
Washing: Unbound reagents are removed by washing the microplate.
-
Enhancement Solution Addition: An enhancement solution is added. This solution typically has a low pH and contains micelles, which dissociate the Eu³⁺ from the this compound chelate and create a new, highly fluorescent micellar complex. This step is crucial for maximizing the fluorescence signal.
-
Fluorescence Measurement: The fluorescence is measured in a time-resolved fluorometer. The instrument excites the sample with a pulse of UV light and, after a short delay, measures the long-lived emission from the Eu³⁺ complex.
Workflow for a typical sandwich TRFIA.
Signaling Pathways and Logical Relationships
The core principle of this compound fluorescence is a linear energy transfer pathway. This can be represented as a logical flow from light absorption by the "antenna" to light emission by the lanthanide ion.
Energy transfer pathway in the this compound-Eu³⁺ complex.
Conclusion
This compound is a powerful tool in the development of highly sensitive bioassays. Its fluorescence mechanism, based on the antenna effect in its complex with europium, provides a robust and reliable signal that can be effectively separated from background noise. Understanding the principles of this mechanism, from the initial absorption of light to the final emission by the lanthanide ion, is crucial for the effective design and implementation of time-resolved fluorescence immunoassays in research and drug development. The unique photophysical properties of the this compound-Eu³⁺ complex, particularly its long fluorescence lifetime, will continue to make it a valuable reagent for pushing the boundaries of detection sensitivity in a wide range of applications.
Methodological & Application
Protocol for Biotinylation of Antibodies Using Sulfo-NHS-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the biotinylation of antibodies using Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-NHS-LC-Biotin). Biotinylation is a widely used technique to label antibodies for various immunodetection assays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry. The high affinity of biotin for streptavidin and avidin allows for sensitive and robust detection of the labeled antibody.[1][2] Sulfo-NHS-LC-Biotin is a water-soluble reagent that reacts efficiently with primary amines (e.g., lysine residues) on the antibody to form stable amide bonds.[1][3] This protocol outlines the materials, calculations, and steps required for successful antibody biotinylation and purification.
Data Presentation
The efficiency of biotinylation can be influenced by several factors, including the concentration of the antibody and the molar excess of the biotinylation reagent. The following tables summarize typical biotin-to-antibody ratios achieved under different experimental conditions.
Table 1: Effect of Antibody Concentration and Molar Excess of Sulfo-NHS-LC-Biotin on Labeling Efficiency [1][4][5]
| Antibody Concentration | Molar Excess of Biotin Reagent | Resulting Biotin/Antibody Ratio |
| 1-10 mg/mL in 0.5-2 mL | 20-fold | 4-6 |
| 50-200 µg/mL in 200-700 µL | 50-fold | 1-3 |
Table 2: Recommended Molar Excess of NHS-Biotin for Different Antibody Concentrations [6]
| Antibody Concentration | Recommended Molar Excess of Biotin |
| 10 mg/mL | ≥ 12-fold |
| 2 mg/mL | ≥ 20-fold |
Experimental Protocols
Materials
-
Antibody to be labeled (in an amine-free buffer such as PBS)
-
Sulfo-NHS-LC-Biotin (e.g., from Pierce/Thermo Fisher Scientific)[1][7]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for antibody biotinylation.
Detailed Protocol
1. Preparation of Antibody and Biotin Reagent
-
Antibody Preparation:
-
The antibody should be in an amine-free buffer, such as PBS, at a pH of 7.2-8.0.[1] If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer using a desalting column or dialysis.
-
The recommended antibody concentration is between 1-10 mg/mL for optimal labeling.[1][4]
-
-
Biotin Reagent Preparation:
2. Calculation of Reagent Volumes
-
Calculate the amount of Sulfo-NHS-LC-Biotin needed based on the desired molar excess. A 20-fold molar excess is a good starting point for an antibody concentration of 1-10 mg/mL.[1][4][5]
-
Example Calculation for a 20-fold Molar Excess:
-
Amount of Antibody (mg) / Molecular Weight of Antibody ( g/mol ) = moles of antibody
-
moles of antibody * 20 = moles of biotin reagent
-
moles of biotin reagent * Molecular Weight of Sulfo-NHS-LC-Biotin ( g/mol ) = mg of biotin reagent needed
-
3. Biotinylation Reaction
-
Add the calculated volume of the dissolved Sulfo-NHS-LC-Biotin to the antibody solution.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][4]
4. Quenching the Reaction (Optional)
-
To stop the labeling reaction, a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) can be added to a final concentration of 50 mM.[7] This will react with any excess Sulfo-NHS-LC-Biotin.
-
Incubate for 15 minutes at room temperature.
5. Purification of the Labeled Antibody
-
Remove excess, non-reacted biotin reagent using a desalting column or dialysis. This step is crucial to prevent interference in subsequent assays.
-
Follow the manufacturer's instructions for the chosen purification method.
6. Determination of Biotin-to-Antibody Ratio (Optional but Recommended)
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantitation kit.[9]
-
These assays allow for the quantification of the number of biotin molecules incorporated per antibody molecule.
7. Storage of the Labeled Antibody
-
Store the biotinylated antibody under the same conditions as the unlabeled antibody, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
Signaling Pathway and Reaction Chemistry
The biotinylation reaction using Sulfo-NHS-LC-Biotin targets primary amines on the antibody, primarily the epsilon-amine of lysine residues.
Caption: Reaction scheme for antibody biotinylation.
Alternative Advanced Labeling: Click Chemistry
For more controlled and site-specific antibody labeling, click chemistry offers a powerful alternative. This bioorthogonal reaction involves the use of two mutually reactive chemical groups that do not interfere with biological systems.[10][11] A common example is the reaction between a tetrazine and a trans-cyclooctene (TCO).[12][13]
Caption: Click chemistry antibody labeling workflow.
This method provides greater control over the labeling site and stoichiometry, which can be advantageous for certain applications.
References
- 1. store.sangon.com [store.sangon.com]
- 2. youtube.com [youtube.com]
- 3. broadpharm.com [broadpharm.com]
- 4. apexbt.com [apexbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. glpbio.com [glpbio.com]
- 7. core.ecu.edu [core.ecu.edu]
- 8. youtube.com [youtube.com]
- 9. mesoscale.com [mesoscale.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for BTK Targeted Drug Discovery Using Time-Resolved Fluorescence Immunoassay (TRFIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase primarily expressed in hematopoietic cells, excluding T cells and natural killer cells.[1][2] It is a key component of multiple signaling pathways that regulate B cell development, activation, and proliferation.[1][2][3] Dysregulation of BTK signaling is implicated in various B cell malignancies and autoimmune diseases, making it a prominent target for therapeutic intervention.[1][3][4]
Time-Resolved Fluorescence Immunoassay (TRFIA) is a highly sensitive immunoassay technique that utilizes lanthanide chelates as fluorescent labels.[3] The long fluorescence decay time of these lanthanides allows for temporal separation of the specific signal from short-lived background fluorescence, resulting in a high signal-to-noise ratio and enhanced detection sensitivity. This makes TRFIA an ideal platform for quantifying the activity of BTK and the efficacy of its inhibitors in a high-throughput format.
These application notes provide a comprehensive guide for utilizing a hypothetical BTK inhibitor, hereafter referred to as BTK Inhibitor X , in a TRFIA-based assay to assess its inhibitory effects on BTK activity.
Signaling Pathway of BTK
BTK is a central node in the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of intracellular signaling leading to cell proliferation, differentiation, and survival.[3][5]
Caption: Simplified BTK signaling pathway upon B cell receptor activation.
Experimental Protocols
Objective: To determine the in vitro efficacy of BTK Inhibitor X by measuring the inhibition of BTK phosphorylation using a sandwich TRFIA.
Materials and Reagents:
-
96-well microtiter plates (black, high-binding)
-
Recombinant human BTK protein
-
Anti-BTK capture antibody (unlabeled)
-
Anti-phospho-BTK detection antibody (biotinylated)
-
Streptavidin-Europium (Eu3+) conjugate
-
DELFIA® Enhancement Solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
BTK Inhibitor X (serial dilutions)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Plate shaker
-
Time-resolved fluorometer
Experimental Workflow:
Caption: Step-by-step workflow for the BTK TRFIA assay.
Detailed Protocol:
-
Plate Coating:
-
Dilute the anti-BTK capture antibody to a final concentration of 2 µg/mL in PBS.
-
Add 100 µL of the antibody solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Assay Buffer to each well.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Kinase Reaction and Inhibition:
-
Add 50 µL of recombinant BTK protein (e.g., 10 ng/well) diluted in Kinase Reaction Buffer to each well.
-
Add 25 µL of BTK Inhibitor X at various concentrations (e.g., from 1 nM to 10 µM) or vehicle control to the respective wells.
-
Pre-incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of ATP (e.g., 10 µM) to each well.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of biotinylated anti-phospho-BTK detection antibody (e.g., 1 µg/mL) diluted in Assay Buffer to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of Streptavidin-Europium conjugate (e.g., 100 ng/mL) diluted in Assay Buffer to each well.
-
Incubate for 30 minutes at room temperature on a plate shaker.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Signal Enhancement and Measurement:
-
Add 100 µL of DELFIA® Enhancement Solution to each well.
-
Incubate for 10 minutes on a plate shaker.
-
Measure the time-resolved fluorescence using a fluorometer with excitation at 340 nm and emission at 615 nm.
-
Data Presentation
The quantitative data obtained from the TRFIA can be summarized to determine the half-maximal inhibitory concentration (IC50) of BTK Inhibitor X.
| BTK Inhibitor X Conc. (nM) | Mean TRF Signal (Counts) | % Inhibition |
| 0 (Vehicle) | 550,000 | 0 |
| 1 | 495,000 | 10 |
| 5 | 385,000 | 30 |
| 10 | 275,000 | 50 |
| 50 | 110,000 | 80 |
| 100 | 55,000 | 90 |
| 500 | 27,500 | 95 |
| 1000 | 22,000 | 96 |
Calculation of % Inhibition:
% Inhibition = [ 1 - ( (Signalinhibitor - Signalblank) / (Signalvehicle - Signalblank) ) ] * 100
The IC50 value can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This application note provides a detailed framework for utilizing a TRFIA-based assay to screen and characterize inhibitors of BTK. The high sensitivity and robustness of TRFIA make it an excellent choice for drug discovery and development professionals working on novel therapeutics targeting BTK and other kinases. The provided protocols and diagrams serve as a guide and can be adapted and optimized for specific experimental needs.
References
Application of BTBCT in the Detection of Cryptosporidium and Giardia: A Review of Current Literature
A comprehensive review of scientific literature and patent databases reveals no current applications of the chemical compound 5-bromo-2,3-dihydroxybenzoic acid 2,3-dihydroxy-4-bromobenzoyl ester (BTBCT) in the detection of the waterborne protozoan parasites Cryptosporidium and Giardia.
While a variety of advanced methods exist for the detection of these pathogens, including molecular diagnostics and novel biosensor technologies, there is no evidence to suggest that this compound is utilized as a reagent, probe, or component in any established or emerging detection protocols for Cryptosporidium or Giardia.
Existing Detection Methodologies
Current detection strategies for Cryptosporidium and Giardia primarily rely on well-established techniques that offer varying degrees of sensitivity, specificity, and rapidity. These methods include:
-
Microscopy: Traditional microscopic examination of water or stool samples, often using staining techniques to enhance visualization of oocysts and cysts, remains a fundamental method.
-
Immunoassays: Techniques such as immunochromatographic assays (lateral flow devices) and enzyme-linked immunosorbent assays (ELISA) are widely used for rapid screening and diagnostics.[1][2] These methods utilize specific antibodies to detect parasite antigens.
-
Molecular Methods: Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR) are highly sensitive and specific molecular techniques that amplify and detect the DNA of the parasites.[3] These methods can also be used for genotyping to identify specific species and subspecies.
Emerging Biosensor Technologies
The field of biosensor technology is actively developing novel approaches for the rapid and on-site detection of waterborne pathogens. For Cryptosporidium and Giardia, these emerging technologies include:
-
Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., capacitance, impedance) that occur when the target organism binds to a bioreceptor immobilized on an electrode surface.
-
Optical Biosensors: This category includes techniques like surface plasmon resonance (SPR) and those based on photonic crystal fibers, which detect changes in light properties upon interaction with the target parasites.
-
Label-Free Detection: A key area of development is label-free biosensors, which aim to detect the parasites directly without the need for fluorescent or enzymatic labels, simplifying the detection process.
Despite the continuous innovation in this field, there is no indication in the available literature that this compound is being explored as a component in any of these biosensor platforms for the detection of Cryptosporidium and Giardia.
Conclusion
Based on an extensive review of the current scientific and commercial literature, there are no established or published applications, protocols, or data related to the use of 5-bromo-2,3-dihydroxybenzoic acid 2,3-dihydroxy-4-bromobenzoyl ester (this compound) for the detection of Cryptosporidium and Giardia. Researchers, scientists, and drug development professionals seeking to detect these parasites should refer to the established microscopy, immunoassay, and molecular methods, or explore the advancements in the broader field of biosensor technology that do not involve the use of this specific compound.
References
Application Notes and Protocols for the Synthesis of Btbct-Europium Chelates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-resolved fluorescence (TRF) is a highly sensitive detection method utilized in various biomedical assays, including immunoassays and high-throughput screening. Lanthanide chelates, particularly those of europium(III), are central to this technology due to their unique photophysical properties, such as long fluorescence lifetimes, large Stokes shifts, and narrow emission bands. These characteristics allow for temporal discrimination against short-lived background fluorescence, thereby significantly enhancing signal-to-noise ratios.
Btbct, chemically known as 4,4'-Bis(1'',1'',1''-trifluoro-2'',4''-butanedione-6''-yl)-chlorosulfo-o-terphenyl, is a bifunctional β-diketone chelator designed for covalent labeling of biomolecules. The β-diketone moieties serve as an antenna to absorb excitation energy and efficiently transfer it to the chelated europium ion, which then emits its characteristic long-lived luminescence. The chlorosulfonyl group provides a reactive site for conjugation to primary or secondary amines on proteins, antibodies, or other target molecules.
These application notes provide a detailed protocol for the synthesis of the this compound ligand and its subsequent chelation with europium(III) chloride. The methodologies are based on established synthetic routes for similar bifunctional β-diketone chelators.
Data Presentation
Table 1: Physicochemical and Photophysical Properties of this compound-Eu³⁺ Chelate
| Parameter | Value |
| Chemical Formula | C₂₆H₁₄ClF₆EuO₆S (chelate) |
| Molecular Weight | ~855.4 g/mol (chelate) |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Wavelength (λem) | ~615 nm |
| Fluorescence Lifetime (τ) | > 400 µs |
| Quantum Yield (Φ) | High (specific value dependent on environment) |
| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ at λex |
Table 2: Typical Reaction Parameters for this compound Synthesis and Europium Chelation
| Step | Parameter | Recommended Value |
| Ligand Synthesis | ||
| Reaction Temperature | Room Temperature to 50°C | |
| Reaction Time | 12 - 24 hours | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Base | Sodium Hydride (NaH) | |
| Purification | ||
| Method | Silica Gel Column Chromatography | |
| Eluent System | Hexane/Ethyl Acetate Gradient | |
| Europium Chelation | ||
| Eu³⁺ Source | Europium(III) Chloride Hexahydrate | |
| Solvent | Methanol or Ethanol | |
| pH | 6.0 - 7.0 | |
| Reaction Temperature | 50 - 60°C | |
| Reaction Time | 4 - 6 hours |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand (A Representative Method)
This protocol describes a plausible synthetic route for the this compound ligand based on the Claisen condensation reaction, a standard method for forming β-diketones.
Materials:
-
4,4'-diacetyl-o-terphenyl
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Chlorosulfonic acid
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Diketone:
-
In a dry, nitrogen-purged round-bottom flask, suspend sodium hydride (2.2 equivalents) in anhydrous THF.
-
To this suspension, add a solution of 4,4'-diacetyl-o-terphenyl (1 equivalent) and ethyl trifluoroacetate (2.5 equivalents) in anhydrous THF dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 12 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude diketone product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 4,4'-bis(1,1,1-trifluoro-2,4-dioxobutyl)-o-terphenyl.
-
-
Chlorosulfonation:
-
In a clean, dry flask, dissolve the purified diketone (1 equivalent) in a minimal amount of chloroform at 0°C.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with cold water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the final this compound ligand.
-
Protocol 2: Synthesis of this compound-Europium Chelate
Materials:
-
This compound ligand
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Methanol or Ethanol
-
Deionized water
-
Ammonium hydroxide or sodium hydroxide solution (0.1 M) for pH adjustment
-
pH meter or pH paper
Procedure:
-
Dissolve the this compound ligand in methanol or ethanol.
-
In a separate flask, dissolve europium(III) chloride hexahydrate in deionized water or the same alcohol solvent.
-
Slowly add the europium chloride solution to the this compound ligand solution with constant stirring. A 1:1 molar ratio is a typical starting point, but optimization may be required.
-
Adjust the pH of the mixture to 6.0-7.0 using a dilute base solution (e.g., 0.1 M ammonium hydroxide). A precipitate of the chelate may form.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the this compound-Eu³⁺ chelate by filtration.
-
Wash the solid product with cold deionized water and then with a small amount of cold ethanol or methanol to remove unreacted starting materials.
-
Dry the final product under vacuum.
Mandatory Visualizations
Caption: Synthetic workflow for this compound-Europium Chelate.
Application Notes and Protocols for Protein Labeling via NHS Ester Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a cornerstone technique in life sciences research and therapeutic development. The covalent attachment of molecules such as fluorophores, biotin, or drug compounds to proteins enables their detection, purification, and functional characterization. N-Hydroxysuccinimide (NHS) ester-based bioconjugation is a widely adopted, robust, and versatile method for labeling proteins. This chemistry targets primary amines, predominantly found on the side chains of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][] This document provides detailed application notes and experimental protocols for the successful labeling of proteins using NHS ester chemistry.
Principle of NHS Ester Conjugation
NHS esters are highly reactive compounds that selectively couple with primary aliphatic amines under mild pH conditions.[4] The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][][4] The reaction is typically performed in a slightly basic buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus maximally reactive, while minimizing hydrolysis of the NHS ester.[]
Key Applications
NHS ester conjugation is a versatile tool with a broad range of applications in research and drug development:
-
Fluorescent Labeling: Attachment of fluorescent dyes for protein localization and tracking in cellular imaging, flow cytometry, and immunoassays.
-
Biotinylation: Conjugation of biotin for high-affinity purification and detection using streptavidin-based systems.
-
Antibody-Drug Conjugates (ADCs): Covalent linkage of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[]
-
Immobilization: Attachment of proteins to solid supports, such as beads or microplates, for the development of diagnostic assays and high-throughput screening platforms.
Data Presentation: Quantitative Parameters for NHS Ester-Based Protein Labeling
The success of a protein labeling experiment is determined by several key parameters. The following table summarizes important quantitative data to consider when designing and evaluating your conjugation reaction.
| Parameter | Typical Range | Factors Influencing the Parameter | Notes |
| pH of Reaction Buffer | 7.2 - 8.5[] | - Reactivity of primary amines (higher pH increases nucleophilicity) - Hydrolysis rate of NHS ester (higher pH increases hydrolysis) - Protein stability | A compromise is needed to balance amine reactivity and NHS ester stability. Sodium bicarbonate (0.1 M, pH 8.3) or phosphate-buffered saline (PBS) adjusted to the desired pH are common choices.[5] Avoid buffers containing primary amines (e.g., Tris, glycine).[6][7] |
| Molar Ratio of NHS Ester to Protein | 5:1 to 20:1 | - Number of available primary amines on the protein - Desired degree of labeling (DOL) - Reactivity of the specific NHS ester | This ratio often requires empirical optimization for each specific protein and desired outcome.[8] |
| Protein Concentration | 2 - 20 mg/mL[6][9] | - Reaction kinetics (higher concentration increases reaction rate) - Protein solubility and aggregation | Concentrations below 2 mg/mL can significantly decrease labeling efficiency.[6][7][9] |
| Reaction Time | 30 - 120 minutes[] | - Temperature - pH - Reactivity of the NHS ester | The reaction is often complete within an hour at room temperature.[6][9] |
| Reaction Temperature | 4°C to Room Temperature | - Reaction rate (higher temperature increases rate) - Protein stability | Room temperature is common for many proteins, while 4°C may be preferred for temperature-sensitive proteins. |
| Stability of Amide Bond | Highly Stable | - pH - Presence of proteases | The resulting amide bond is effectively irreversible under physiological conditions.[] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general framework for labeling a protein with a fluorescent dye or other molecule functionalized with an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[6] If the protein is in a buffer containing primary amines, it must be dialyzed against an amine-free buffer (e.g., PBS) prior to labeling.
-
-
NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9] Vortex briefly to ensure complete dissolution. NHS esters are moisture-sensitive and should be handled accordingly.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the desired molar excess of the NHS ester stock solution.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light if using a fluorescent dye.[6]
-
-
Reaction Quenching (Optional):
-
To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry. The DOL is the average number of label molecules conjugated to each protein molecule.
-
The protein concentration can be determined by measuring the absorbance at 280 nm, correcting for the absorbance of the label at this wavelength.
-
The concentration of the label can be determined by measuring its absorbance at its maximum absorbance wavelength (λmax).
-
The DOL is calculated as: DOL = (Molar concentration of the label) / (Molar concentration of the protein)
-
Protocol 2: Calculating the Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the protein-dye conjugate at 280 nm (A280) and at the λmax of the dye (Adye).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Adye × CF)] / εprotein
-
Where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Adye / εdye
-
Where εdye is the molar extinction coefficient of the dye at its λmax.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Experimental Workflow for NHS Ester Protein Labeling
Caption: Workflow for protein labeling using NHS ester chemistry.
Signaling Pathway of NHS Ester Reaction with a Primary Amine
Caption: Reaction mechanism of NHS ester with a primary amine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Protein concentration is too low. - pH of the reaction buffer is too low. - Presence of primary amine-containing substances in the buffer. - Hydrolyzed NHS ester. - Insufficient molar excess of NHS ester. | - Concentrate the protein to at least 2 mg/mL. - Ensure the reaction buffer pH is between 8.0 and 8.5. - Dialyze the protein against an amine-free buffer. - Prepare the NHS ester solution immediately before use. - Increase the molar ratio of NHS ester to protein. |
| Protein Precipitation | - High degree of labeling leading to changes in protein solubility. - Use of a hydrophobic dye. - Protein instability at the reaction pH or temperature. | - Reduce the molar ratio of NHS ester to protein. - Use a more hydrophilic version of the label if available. - Perform the reaction at a lower temperature (e.g., 4°C). - Optimize the reaction pH to maintain protein stability. |
| High Background Signal | - Incomplete removal of unreacted label. | - Ensure efficient purification of the labeled protein using a desalting column or dialysis. |
Conclusion
NHS ester conjugation chemistry is a powerful and reliable method for labeling proteins for a wide array of applications in research and drug development. By carefully controlling the reaction conditions, particularly pH, protein concentration, and the molar ratio of reactants, researchers can achieve efficient and specific labeling of their protein of interest. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this essential bioconjugation technique.
References
- 1. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 2. nbinno.com [nbinno.com]
- 4. glenresearch.com [glenresearch.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - GT [thermofisher.com]
Application Notes and Protocols for BTBCT in Quantitative Biological Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 4,4'-Bis(4,4,4-trifluoro-1,3-dioxobutyl)-o-terphenyl-4''-sulfonyl chloride (BTBCT) in the quantitative analysis of biological samples. This compound serves as a highly effective chelator for Europium (Eu³⁺), a lanthanide with a long-lived fluorescence emission. This property makes the this compound-Eu³⁺ complex an ideal donor for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. TR-FRET is a robust, homogeneous assay format with high sensitivity and low background, making it exceptionally well-suited for high-throughput screening and quantitative analysis of molecular interactions in drug discovery and cell signaling research. These notes will cover the principles of TR-FRET, and provide detailed protocols for its application in kinase activity assays, protein-protein interaction analysis, and G-Protein Coupled Receptor (GPCR) signaling studies.
Introduction to this compound and TR-FRET Technology
This compound is a β-diketonate-based molecule that can be chemically conjugated to biomolecules of interest. Upon chelation of a Europium ion, the this compound-Eu³⁺ complex acts as a donor fluorophore in a TR-FRET assay.
The Principle of TR-FRET:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technique that combines time-resolved fluorescence (TRF) with Förster Resonance Energy Transfer (FRET).[1][2] The key advantages of TR-FRET include:
-
Reduced Background: Lanthanide donors like Europium have long fluorescence lifetimes (microseconds), while background fluorescence from biological samples and plastics is short-lived (nanoseconds). By introducing a time delay between excitation and detection, the short-lived background is eliminated, leading to a high signal-to-noise ratio.[3][4]
-
Homogeneous Assay Format: TR-FRET assays are "mix-and-read," requiring no wash steps, which simplifies automation and miniaturization for high-throughput screening (HTS).[2]
-
High Sensitivity: The low background and strong signal from the lanthanide donor allow for the detection of molecular interactions at low concentrations.[5]
In a typical TR-FRET assay, a donor fluorophore (e.g., this compound-Eu³⁺ complex) is attached to one biomolecule, and an acceptor fluorophore (e.g., a compatible fluorescent dye) is attached to another. When the two biomolecules interact, the donor and acceptor are brought into close proximity (1-10 nm). Excitation of the donor with a light source (e.g., a 320-340 nm laser or flash lamp) results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. This FRET signal is measured after a time delay to eliminate background fluorescence.
General Workflow for a TR-FRET Assay
The general workflow for developing and running a TR-FRET assay is a straightforward "add-and-read" process.[6]
Application 1: Kinase Activity Assay
TR-FRET is a widely used method for measuring kinase activity, which is crucial in drug discovery for identifying kinase inhibitors.[7][8]
Signaling Pathway: Generic Kinase Cascade
Many cellular signaling pathways involve a cascade of protein kinases. A common example is the MAP kinase pathway, where a series of kinases phosphorylate and activate one another, leading to a cellular response.
Experimental Protocol: TR-FRET Kinase Assay
This protocol describes a competitive immunoassay format to measure the phosphorylation of a biotinylated peptide substrate by a target kinase.
Materials:
-
Target Kinase
-
Biotinylated Peptide Substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound-Eu³⁺-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated Acceptor Fluorophore (e.g., d2 or APC)
-
TR-FRET Detection Buffer
-
Test compounds (e.g., potential kinase inhibitors)
-
384-well low-volume white microplates
Procedure:
-
Kinase Reaction:
-
Prepare a solution of the biotinylated peptide substrate and ATP in kinase assay buffer.
-
In a 384-well plate, add 2 µL of test compound at various concentrations.
-
Add 4 µL of the target kinase to each well.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
Detection:
-
Prepare a detection mix containing the this compound-Eu³⁺-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor in TR-FRET detection buffer.
-
Stop the kinase reaction by adding 5 µL of the detection mix to each well. This mix should also contain EDTA to chelate Mg²⁺ and stop the enzymatic reaction.[9]
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET compatible plate reader.
-
Set the excitation wavelength to 320-340 nm.
-
Measure the emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (acceptor).
-
A time delay of 50-100 µs should be applied before measurement.
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Plot the TR-FRET ratio against the concentration of the test compound.
-
Determine the IC₅₀ value of the inhibitor by fitting the data to a four-parameter logistic curve.
Quantitative Data Presentation
| Compound | Target Kinase | IC₅₀ (nM) | Max Inhibition (%) |
| Staurosporine | Kinase A | 15.2 | 98.5 |
| Compound X | Kinase A | 87.4 | 95.2 |
| Compound Y | Kinase A | 1250 | 85.1 |
| DMSO (Control) | Kinase A | - | 0 |
Application 2: Protein-Protein Interaction (PPI) Assay
TR-FRET is an excellent method for studying the interaction between two proteins, for example, a cytokine and its receptor, or intracellular signaling partners.[1][10]
Signaling Pathway: TNF-α Signaling
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a key role in various cellular processes by binding to its receptor, TNFR1, and initiating a signaling cascade.
Experimental Protocol: TNF-α and TNFR1 Binding Assay
This protocol describes a direct binding assay to quantify the interaction between TNF-α and its receptor, TNFR1.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1 with a His-tag
-
This compound-Eu³⁺-labeled anti-human TNF-α antibody (Donor)
-
Anti-His-tag antibody conjugated to an acceptor fluorophore (Acceptor)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (potential inhibitors of the TNF-α/TNFR1 interaction)
-
384-well low-volume white microplates
Procedure:
-
Assay Setup:
-
In a 384-well plate, add 2 µL of test compound at various concentrations.
-
Add 4 µL of a solution containing TNF-α and His-tagged TNFR1 to each well.
-
Add 4 µL of a solution containing the this compound-Eu³⁺-labeled anti-TNF-α antibody and the acceptor-labeled anti-His-tag antibody.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[11]
-
-
Data Acquisition:
-
Read the plate using a TR-FRET compatible plate reader with the same settings as the kinase assay.
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
For inhibitor screening, plot the TR-FRET ratio against the compound concentration and determine the IC₅₀.
-
For binding affinity (Kd) determination, titrate one binding partner while keeping the other constant and fit the data to a saturation binding curve.
Quantitative Data Presentation
Inhibitor Screening:
| Compound | IC₅₀ (µM) |
| Inhibitor A | 1.2 |
| Inhibitor B | 25.8 |
| Control Peptide | > 100 |
Binding Affinity:
| Parameter | Value |
| Kd (TNF-α/TNFR1) | 5.6 nM |
| Bmax (RFU) | 18500 |
Application 3: GPCR Signaling Assay
TR-FRET can be used to monitor various downstream events in G-Protein Coupled Receptor (GPCR) signaling, such as second messenger production (e.g., cAMP) or protein recruitment (e.g., β-arrestin).[5][12]
Signaling Pathway: GPCR-Mediated cAMP Production
Activation of a Gs-coupled GPCR leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.
Experimental Protocol: Competitive Immunoassay for cAMP
This protocol describes a competitive assay to quantify the amount of cAMP produced by cells upon GPCR activation.
Materials:
-
Cells expressing the target GPCR
-
Cell culture medium and stimulation buffer
-
GPCR agonist/antagonist compounds
-
cAMP standard
-
This compound-Eu³⁺-labeled anti-cAMP antibody (Donor)
-
cAMP tracer conjugated to an acceptor fluorophore
-
Lysis buffer
-
384-well low-volume white microplates
Procedure:
-
Cell Stimulation:
-
Plate cells in a 384-well plate and grow to the desired confluency.
-
Remove the culture medium and add the test compounds (agonists or antagonists) in stimulation buffer.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding a lysis buffer containing the this compound-Eu³⁺-labeled anti-cAMP antibody and the acceptor-conjugated cAMP tracer.
-
In this competitive format, the cAMP produced by the cells will compete with the cAMP tracer for binding to the antibody. A high level of cellular cAMP will result in a low TR-FRET signal.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate using a TR-FRET compatible plate reader.
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in the unknown samples from the standard curve.
-
For agonist stimulation, plot the cAMP concentration against the agonist concentration to determine the EC₅₀.
-
For antagonist inhibition, plot the cAMP concentration against the antagonist concentration (in the presence of a fixed agonist concentration) to determine the IC₅₀.
Quantitative Data Presentation
Agonist Dose-Response:
| Agonist | EC₅₀ (nM) | Max cAMP (nM) |
| Isoproterenol | 8.5 | 150 |
| Agonist X | 25.1 | 125 |
| Agonist Y | 112.7 | 98 |
Antagonist Dose-Response:
| Antagonist | IC₅₀ (nM) |
| Propranolol | 12.3 |
| Antagonist Z | 98.6 |
Conclusion
The use of this compound as a chelator for Europium in TR-FRET assays provides a powerful and versatile platform for quantitative analysis in biological samples. The high sensitivity, low background, and homogeneous format of these assays make them ideal for a wide range of applications in drug discovery and basic research, including the study of enzyme activity, protein-protein interactions, and cellular signaling pathways. The protocols provided herein serve as a guide for the implementation of this compound-based TR-FRET technology in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 4. columbiabiosciences.com [columbiabiosciences.com]
- 5. Time-resolved fluorescence ligand binding for G protein–coupled receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. poly-dtech.com [poly-dtech.com]
- 7. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplexing terbium- and europium-based TR-FRET readouts to increase kinase assay capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blossombio.com [blossombio.com]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THUNDER™ Human TNFα TR-FRET Biomarker Assay Kit | Bioauxilium [bioauxilium.com]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for BTB-CUL3 Interaction (Btbct) Assay Development for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases and are critical regulators of numerous cellular processes through the ubiquitin-proteasome system. CRLs function by targeting specific substrate proteins for ubiquitination and subsequent degradation. The specificity of these ligases is conferred by substrate receptor subunits. In the case of the CUL3-based CRLs (CRL3s), this role is fulfilled by BTB (Bric-a-brac, Tramtrack, and Broad complex) domain-containing proteins. These BTB proteins act as adaptors, binding directly to CUL3 and recruiting specific substrates for ubiquitination. The interaction between the BTB domain and CUL3 is a critical juncture for the assembly and function of the CRL3 complex, making it an attractive target for therapeutic intervention in various diseases, including cancer and neurodevelopmental disorders.
This document provides detailed application notes and protocols for the development of a high-throughput screening (HTS) assay, here termed the "Btbct assay," to identify small molecule inhibitors of the BTB-CUL3 interaction. For the purposes of this guide, "this compound" will refer to assays designed to monitor the interaction between a BTB domain-containing protein and its cognate CUL3 partner, with a particular focus on enabling high-throughput screening formats. We will describe two primary assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). These methods are homogeneous, robust, and amenable to miniaturization, making them ideal for HTS campaigns.
Signaling Pathways Involving BTB-CUL3 Complexes
CRL3 complexes regulate a wide array of signaling pathways by targeting key proteins for degradation. Understanding these pathways is crucial for contextualizing the development of inhibitors. Below are diagrams of two well-characterized BTB-CUL3 signaling pathways.
Application Notes and Protocols for Cell Imaging with Fluorescent Dyes
A Note on the Btbct Fluorescent Dye: Initial searches for a fluorescent dye specifically named "this compound" did not yield any results. This may be a novel or proprietary dye not yet documented in publicly available literature, or the name may be a typographical error. The following application notes and protocols are provided as a comprehensive template using the well-characterized fluorescent dye Cyanine3 (Cy3) as an example. Researchers can adapt these guidelines to their specific fluorescent dye of interest by substituting the spectral properties and protocol parameters as appropriate.
Application Notes: Cyanine3 (Cy3) Fluorescent Dye
Introduction: Cyanine3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine family. It is widely used in various biological and biomedical research applications, including fluorescence microscopy, flow cytometry, and microarray analysis. Cy3 is characterized by its orange fluorescence, with excitation and emission maxima in the green-yellow region of the visible spectrum. This makes it compatible with common laser lines and filter sets. Its utility in cell imaging stems from its ability to be conjugated to a variety of molecules, such as antibodies, nucleic acids, and small molecules, enabling the specific labeling and visualization of cellular structures and processes.
Key Features:
-
Bright Fluorescence: High quantum yield and extinction coefficient contribute to strong signal intensity.
-
Good Photostability: Exhibits resistance to photobleaching, allowing for longer imaging sessions.
-
pH Insensitivity: Maintains fluorescent properties over a broad physiological pH range.
-
Versatile Conjugation Chemistry: Available in various reactive forms (e.g., NHS esters, maleimides) for labeling a wide range of biomolecules.
Applications in Cell Imaging:
-
Immunofluorescence (IF): Cy3-conjugated secondary antibodies are commonly used to detect primary antibodies targeting specific proteins within fixed and permeabilized cells.
-
Fluorescence In Situ Hybridization (FISH): Cy3-labeled oligonucleotide probes are used to visualize specific DNA or RNA sequences within cells.
-
Cell Tracking: Covalent labeling of cell surface proteins with Cy3 allows for the tracking of cell migration and proliferation over time.
-
Organelle Staining: Cy3 can be conjugated to molecules that specifically target organelles such as mitochondria or lysosomes.
Quantitative Data Summary
The following table summarizes the key quantitative properties of the Cy3 fluorescent dye.
| Property | Value |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at 550 nm |
| Quantum Yield (Φ) | ~0.15 |
| Recommended Laser Line | 532 nm or 561 nm |
| Recommended Filter Set | TRITC/Cy3 Channel |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cultured Cells with Cy3-Conjugated Secondary Antibodies
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody (specific to the target protein)
-
Cy3-Conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation:
-
Rinse the coverslips with cultured cells twice with PBS.
-
-
Fixation:
-
Incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Rinse three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Rinse three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its recommended concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-conjugated secondary antibody to its recommended concentration in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Washing:
-
Rinse the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Rinse twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges with nail polish and let it dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with a suitable filter set for Cy3 (e.g., excitation 530-560 nm, emission 570-620 nm).
-
Protocol 2: Live-Cell Labeling for Cell Tracking
Materials:
-
Cells in suspension or adhered to a culture dish
-
Live-Cell Imaging Medium (e.g., phenol red-free DMEM)
-
Cy3 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PBS, pH 7.4
Procedure:
-
Dye Preparation:
-
Prepare a 10 mM stock solution of Cy3 NHS ester in anhydrous DMSO.
-
Further dilute the stock solution to a working concentration of 5-20 µM in serum-free culture medium or PBS immediately before use.
-
-
Cell Preparation:
-
For adherent cells, wash twice with warm PBS.
-
For cells in suspension, pellet the cells by centrifugation and wash twice with warm PBS. Resuspend in warm PBS.
-
-
Dye Loading:
-
Add the diluted Cy3 working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light. The optimal concentration and incubation time may need to be determined empirically for different cell types.
-
-
Washing:
-
Remove the dye solution and wash the cells three times with warm Live-Cell Imaging Medium to remove any unbound dye.
-
-
Imaging:
-
Image the labeled cells using a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂) and a Cy3-compatible filter set.
-
Visualizations
Below are diagrams created using the DOT language to illustrate relevant workflows and pathways.
Caption: Immunofluorescence Experimental Workflow.
Caption: Example MAPK Signaling Pathway.
Troubleshooting & Optimization
Technical Support Center: B-Cell Targeted Covalent Thiol Labeling (BTB-CT)
Welcome to the technical support center for B-Cell Targeted Covalent Thiol (BTB-CT) Labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their BTB-CT labeling experiments for maximal efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of BTB-CT labeling?
A1: BTB-CT labeling is a two-step technique designed to specifically label B-cells. The first step involves a targeting moiety that recognizes a B-cell surface marker, coupled to a reactive thiol group. This complex covalently binds to proteins on the B-cell surface. The second step utilizes a biotinylated probe that specifically attaches to the thiol group, allowing for detection and quantification, typically through flow cytometry or microscopy.
Q2: What are the critical controls to include in a BTB-CT labeling experiment?
A2: To ensure the validity of your results, the following controls are essential:
-
Unlabeled Cells: To determine the baseline autofluorescence of your B-cells.
-
Isotype Control: To assess non-specific binding of the targeting moiety.
-
Biotin-only Control: To check for non-specific binding of the biotinylated probe.
-
Positive Control: A cell line or sample known to express the target B-cell marker at high levels.
-
Negative Control: A cell line or sample known not to express the target B-cell marker.
Q3: How can I confirm the viability of my cells post-labeling?
A3: Cell viability can be assessed using a variety of methods. A common approach is to use a viability dye, such as Propidium Iodide (PI) or 7-AAD, which are excluded from live cells but can penetrate the compromised membranes of dead cells.[1] This can be analyzed concurrently with your BTB-CT label in a flow cytometer.
Troubleshooting Guide
Problem 1: Low or No BTB-CT Signal
If you are observing a weak or absent signal from your labeled B-cells, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Low Target Expression on B-cells | Confirm the expression level of the target surface marker on your specific B-cell population using a validated antibody. |
| Suboptimal Reagent Concentration | Titrate both the B-cell targeting moiety and the biotinylated probe to determine the optimal concentrations for your experimental conditions. |
| Inefficient Covalent Binding | Ensure the pH of your reaction buffer is optimal for thiol-reactive chemistry (typically pH 7.2-7.5).[2] |
| Reagent Degradation | Store all components of the BTB-CT kit according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time | Optimize the incubation times for both the targeting and biotinylation steps. |
| Cell Loss During Washing Steps | Centrifuge cells at a lower speed and be gentle when aspirating supernatants to minimize cell pellet disruption.[3] |
Problem 2: High Background or Non-Specific Staining
High background can mask your specific signal. The following table outlines common reasons for high background and how to mitigate them.
| Potential Cause | Recommended Solution |
| Non-Specific Binding of Targeting Moiety | Include a blocking step using serum or BSA from a species different from the targeting moiety's host.[3] |
| Non-Specific Binding of Biotinylated Probe | Block endogenous biotin in your cells using a commercially available biotin blocking kit.[1] |
| Dead Cells | Gate out dead cells during flow cytometry analysis using a viability dye, as dead cells can non-specifically bind reagents.[1] |
| Reagent Aggregates | Centrifuge the reagents before use to pellet any aggregates that may have formed during storage. |
| Excess Reagent | Ensure thorough washing of cells between the targeting and biotinylation steps to remove any unbound reagents. |
Experimental Protocols
Protocol 1: Standard BTB-CT Labeling of B-Cells for Flow Cytometry
-
Cell Preparation: Start with a single-cell suspension of your B-cell population at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 2% BSA).[3]
-
Blocking (Optional but Recommended): Incubate cells with a blocking buffer (e.g., PBS with 5% goat serum) for 15-30 minutes on ice to reduce non-specific binding.[3]
-
Targeting Moiety Incubation: Add the B-cell targeting moiety at its predetermined optimal concentration. Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with 2 mL of cold wash buffer (e.g., PBS with 2% BSA) to remove unbound targeting moiety. Centrifuge at 300 x g for 5 minutes.
-
Biotinylation: Resuspend the cell pellet in the biotinylated probe solution at its optimal concentration. Incubate for 30 minutes on ice, protected from light.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin Conjugate Staining: Resuspend the cells in a solution containing a streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC). Incubate for 20-30 minutes on ice, protected from light.
-
Final Wash: Wash the cells one final time.
-
Resuspension and Analysis: Resuspend the cells in 300-500 µL of flow cytometry staining buffer and acquire data on a flow cytometer.
Visualizations
References
Troubleshooting low signal in Btbct immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in B-cell translocation (Btbct) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or no signal in my this compound immunoassay?
A weak or no signal can stem from several factors, including problems with reagents, the assay procedure, or the samples themselves. Common issues include suboptimal antibody concentrations, expired reagents, improper incubation times or temperatures, and low expression of the this compound protein in the sample.[1][2]
Q2: How can I confirm that my reagents are working correctly?
Always include positive and negative controls in your assay. A positive control (e.g., a recombinant this compound protein or a cell lysate known to express this compound) will validate that the antibodies and detection reagents are active. A negative control will help ensure that the signal is specific. If the positive control fails to produce a signal, one of your key reagents is likely the problem.[3]
Q3: Can the type of microplate affect my signal intensity?
Yes, using a plate not validated for ELISAs, such as a standard tissue culture plate, can lead to poor binding of the capture antibody and result in a weak signal. Always use high-quality, high-binding ELISA plates to ensure efficient coating of the capture antibody.
Q4: What is a "hook effect" and could it cause a low signal?
The hook effect occurs when the concentration of the analyte (this compound) is so high that it saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex. This can lead to a paradoxically low signal at very high analyte concentrations. If you suspect this, running a serial dilution of your sample can help identify the optimal concentration range.[4]
In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving low signal issues in your this compound immunoassays.
Logical Workflow for Troubleshooting Low Signal
The first step in troubleshooting is to systematically evaluate potential sources of error. The following diagram illustrates a logical workflow to identify the root cause of a weak signal.
Caption: Troubleshooting workflow for low immunoassay signal.
Troubleshooting Summary Table
The table below outlines common problems leading to low signal, their potential causes, and recommended solutions.
| Problem Category | Potential Cause | Recommended Solution & Action Steps |
| Reagents & Materials | Incorrect Antibody Concentration: Too little capture or detection antibody. | Perform a checkerboard titration to determine the optimal concentration for both capture and detection antibodies.[5][6] Start with the manufacturer's recommended range and test several dilutions. |
| Expired/Inactive Reagents: Antibodies, enzyme conjugates, or substrates have lost activity. | Check expiration dates on all reagents.[7] Test enzyme/substrate activity separately. Use a positive control to confirm antibody activity. | |
| Improper Reagent Preparation: Incorrect dilution or reconstitution of standards or antibodies. | Double-check all calculations and ensure lyophilized components are fully dissolved. Prepare fresh reagents. | |
| Incompatible Antibody Pair (Sandwich ELISA): Capture and detection antibodies recognize the same or overlapping epitopes.[1] | Use a validated matched antibody pair.[8] Ensure the antibodies bind to distinct sites on the this compound protein. | |
| Assay Procedure | Insufficient Incubation Time/Temperature: Reagent binding steps are incomplete. | Follow the protocol's recommended incubation times and temperatures.[8] Consider extending incubation, such as overnight at 4°C for the capture antibody or sample binding step. |
| Inadequate Washing: Residual unbound reagents interfere with signal generation. | Ensure thorough washing between steps. Increase the number of washes or the soak time.[8] Make sure all liquid is completely removed after each wash.[9] | |
| Suboptimal Buffers: Coating or blocking buffers are not performing correctly. | Ensure the coating buffer has the correct pH (e.g., 9.6 for carbonate buffer) and is protein-free.[5] Test alternative blocking buffers (e.g., BSA, non-fat dry milk) to ensure efficient blocking.[8] | |
| Enzyme Inhibition: A component in a buffer or sample (e.g., sodium azide in an HRP-based assay) is inhibiting the enzyme. | Avoid sodium azide in buffers used with HRP-conjugated antibodies.[9] | |
| Sample Issues | Low Analyte Concentration: The this compound protein is absent or expressed at very low levels in the sample. | Concentrate the sample if possible. Ensure the sample type is appropriate and that this compound is expected to be present. Run a positive control lysate. |
| Improper Sample Handling: Protein degradation due to repeated freeze-thaw cycles or improper storage. | Aliquot samples after collection and avoid repeated freeze-thaw cycles. Store at -80°C for long-term use.[5] | |
| Sample Matrix Effects: Interfering substances in the sample matrix (e.g., serum, plasma) are inhibiting binding.[10] | Dilute the sample in an appropriate assay diluent. Test spike-and-recovery to assess matrix interference.[3] |
Experimental Protocols
Protocol 1: General Sandwich ELISA
This protocol provides a standard workflow for a sandwich ELISA to detect this compound.
-
Plate Coating: Dilute the capture antibody to its optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6).[11] Add 100 µL to each well of a high-binding 96-well plate. Seal the plate and incubate overnight at 4°C.[12]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).[12]
-
Blocking: Add 200-300 µL of blocking buffer (e.g., 1% BSA or 5% non-fat dry milk in PBS) to each well to prevent non-specific binding.[12][13] Seal and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Sample/Standard Incubation: Add 100 µL of your standards and samples (diluted in blocking buffer) to the appropriate wells. Incubate for 2 hours at room temperature or 90 minutes at 37°C.[11][13]
-
Washing: Repeat the wash step, increasing to 4-5 washes.[9]
-
Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Seal and incubate for 1-2 hours at room temperature.[13]
-
Washing: Repeat the wash step (4-5 times).
-
Enzyme Conjugate Incubation: Add 100 µL of the enzyme-conjugated secondary antibody or streptavidin-HRP (if using a biotinylated detection antibody). Incubate for 30 minutes at room temperature, protected from light.[9]
-
Washing: Repeat the wash step (5 times).
-
Substrate Development: Add 100 µL of TMB or other appropriate substrate to each well.[12] Incubate at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50-100 µL of stop solution (e.g., 2N H₂SO₄) to each well.[12]
-
Read Plate: Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB).
Protocol 2: Optimizing Antibody Concentrations (Checkerboard Titration)
A checkerboard titration is essential for finding the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.[6]
-
Prepare Capture Antibody Dilutions: Prepare serial dilutions of the capture antibody in coating buffer, ranging from 0.5 to 10 µg/mL.
-
Coat Plate: Coat columns 1-11 of a 96-well plate with the different capture antibody dilutions (e.g., column 1 with 10 µg/mL, column 2 with 5 µg/mL, etc.). Leave column 12 as a blank (no capture antibody). Incubate overnight at 4°C.
-
Block Plate: Wash and block the entire plate as described in the general protocol.
-
Add Antigen: After washing, add a constant, moderate concentration of your this compound standard or positive control to all wells except for the "no antigen" control rows. Add only assay diluent to these control rows.
-
Prepare Detection Antibody Dilutions: Prepare serial dilutions of the detection antibody in blocking buffer, ranging from 0.25 to 2 µg/mL.
-
Add Detection Antibody: Add the different dilutions of the detection antibody to the rows (e.g., row A with 2 µg/mL, row B with 1 µg/mL, etc.).
-
Complete Assay: Proceed with the remaining ELISA steps (enzyme conjugate, substrate, stop, read).
-
Analyze Data: Create a grid of the OD readings. The optimal pair of concentrations is the one that gives a high signal for the positive antigen wells and a low signal for the negative/blank wells.
| Capture Ab (10 µg/mL) | Capture Ab (5 µg/mL) | ... | No Capture Ab |
| Detection Ab (2 µg/mL) | OD Reading | OD Reading | OD Reading |
| Detection Ab (1 µg/mL) | OD Reading | OD Reading | OD Reading |
| ... | |||
| No Antigen Control | OD Reading | OD Reading | OD Reading |
This compound Signaling Pathway Context
B-cell translocation gene (BTG) family members, which include this compound proteins, are known to be involved in regulating key cellular processes. Btg2, for instance, has been shown to modulate the Stat3 and PI3K/Akt signaling pathways, which are critical for cell proliferation and differentiation.[14] Understanding this context can help in designing experiments, as the expression of this compound may be influenced by upstream signals that activate these pathways.
Caption: Simplified Btg2 (this compound) signaling interaction.
References
- 1. biocompare.com [biocompare.com]
- 2. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. biocompare.com [biocompare.com]
- 6. bosterbio.com [bosterbio.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 9. protocols.io [protocols.io]
- 10. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 12. acebiolab.com [acebiolab.com]
- 13. Sandwich ELISA protocol | Abcam [abcam.com]
- 14. Frontiers | Decoding the hypoxia-exosome-immune triad in OSA: PRCP/UCHL1/BTG2-driven metabolic dysregulation revealed by interpretable machine learning [frontiersin.org]
Overcoming background fluorescence in Btbct experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Bioluminescence Resonance Energy Transfer (BRET) experiments, with a specific focus on mitigating high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is background in a BRET experiment and why is it important to subtract it?
A1: In a BRET experiment, the "background" refers to any signal detected in the acceptor emission channel that is not a result of specific energy transfer from the donor luciferase to the acceptor fluorophore. This background can originate from several sources, including the spectral overlap of the donor's emission into the acceptor's detection window (bleed-through) and cellular autofluorescence.[1] It is crucial to subtract this background to obtain the net BRET signal, which accurately reflects the proximity of the interacting proteins.[1]
Q2: What are the essential controls to include in a BRET experiment for accurate background determination?
A2: To ensure the accuracy of your BRET data, the following controls are essential:
-
Donor-only control: Cells expressing only the donor fusion protein. This control is critical for determining the amount of donor signal that bleeds into the acceptor channel.[1]
-
Untransfected or mock-transfected cells: These cells help to measure the level of natural cellular autofluorescence and any background from the assay medium or plate.[1]
-
Acceptor-only control: While less common, cells expressing only the acceptor fusion protein can help assess any intrinsic fluorescence of the acceptor at the emission wavelength.
-
Positive control: A construct where the donor and acceptor are fused with a known linker of an appropriate length to produce a high BRET signal can validate the experimental setup.
Q3: How is the net BRET ratio calculated?
A3: The net BRET ratio is calculated by first determining the ratio of the light emitted by the acceptor to the light emitted by the donor. From this value, a correction factor (cf) is subtracted. This correction factor is the ratio of acceptor emission to donor emission in cells expressing the donor protein alone, accounting for the donor signal bleed-through.[1]
The formula is as follows: BRET Ratio = [Acceptor Emission / Donor Emission] - cf where cf = [Acceptor Emission in donor-only sample] / [Donor Emission in donor-only sample]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the specific BRET signal, reducing the sensitivity of the assay. The following guide addresses common causes and provides solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High signal in donor-only control wells | Spectral Bleed-through: The emission spectrum of the donor luciferase overlaps with the emission spectrum of the acceptor fluorophore. | * Use appropriate filter sets: Ensure your plate reader is equipped with high-quality, narrow band-pass filters to minimize the detection of the donor signal in the acceptor channel. * Choose a different BRET pair: Consider using BRET pairs with better spectral separation, such as BRET2 (Rluc/GFP2 with coelenterazine 400a) which has a larger Stokes shift than BRET1.[2] |
| High background in all wells, including untransfected cells | Cellular Autofluorescence: Some cell types naturally fluoresce, which can contribute to background noise.[3] | * Use phenol red-free media: Phenol red in cell culture media can increase background fluorescence.[4] * Select a different cell line: If autofluorescence is prohibitively high, consider using a cell line known to have lower intrinsic fluorescence. * Choose red-shifted BRET pairs: Cellular autofluorescence is typically lower at longer wavelengths. Using red-shifted donors and acceptors can help improve the signal-to-noise ratio.[1] |
| Substrate Autoluminescence: The luciferase substrate itself may emit light independently of the enzyme, particularly at high concentrations.[3] | * Optimize substrate concentration: Perform a titration to find the lowest substrate concentration that provides a robust signal without a significant increase in background. * Use fresh substrate: Substrate solutions can degrade over time, leading to increased background. Prepare fresh solutions for each experiment. | |
| Plate Type: Using incorrect microplates can lead to light scattering and increased background. | * Use white opaque plates: For luminescence measurements, white plates with solid white bottoms are recommended to maximize the light signal.[5] * Use black opaque plates for fluorescence reads: When measuring acceptor expression via fluorescence, use black plates to minimize background fluorescence and well-to-well crosstalk.[1] | |
| BRET signal increases linearly with acceptor concentration in saturation assays | Non-specific (Bystander) BRET: Overexpression of the donor and acceptor proteins can lead to random collisions that result in energy transfer, even if the proteins do not specifically interact.[1] | * Optimize donor-to-acceptor ratio: Perform a donor saturation assay by transfecting a constant amount of the donor plasmid with increasing amounts of the acceptor plasmid. A specific interaction will result in a hyperbolic saturation curve, while a non-specific interaction will produce a linear increase in the BRET signal.[1] * Reduce protein expression levels: Lower the total amount of transfected DNA to express the fusion proteins at more physiologically relevant levels. This can be achieved by using weaker promoters or reducing the amount of plasmid used for transfection.[6] |
| Protein Aggregation: Overexpressed fusion proteins may form aggregates, bringing the donor and acceptor into close proximity non-specifically. | * Check for protein aggregation: Analyze cell lysates by western blot under non-reducing conditions to look for high molecular weight aggregates. * Optimize transfection conditions: Use a lower amount of total DNA or a different transfection reagent to minimize overexpression-induced aggregation. |
Experimental Protocols
Donor Saturation Assay
This experiment is crucial for distinguishing between specific and non-specific BRET signals.
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 50-60% confluency on the day of transfection.
-
Transfection: Transfect cells with a constant amount of the donor-encoding plasmid and increasing amounts of the acceptor-encoding plasmid. Use an empty vector plasmid to ensure the total amount of transfected DNA is the same in each well.[7]
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Cell Harvesting and Plating:
-
Detach cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS and resuspend them in a phenol red-free assay buffer.[4]
-
Dispense an equal volume of cell suspension into a white, 96-well microplate for BRET measurements and a corresponding black, 96-well plate for fluorescence measurements.[1]
-
-
Fluorescence Measurement: Measure the fluorescence of the acceptor protein in the black plate to determine the relative expression level of the acceptor in each condition.
-
BRET Measurement:
-
Data Analysis:
-
Calculate the BRET ratio for each well after subtracting the background signal from a donor-only control.[1]
-
Plot the net BRET ratio as a function of the acceptor/donor expression ratio (determined from fluorescence and luminescence readings).
-
A hyperbolic curve is indicative of a specific interaction, while a linear curve suggests non-specific bystander BRET.[1]
-
Quantitative Data Summary
The optimal ratio of donor to acceptor is critical for maximizing the specific BRET signal while minimizing non-specific background. The following table provides a general guideline for optimizing this ratio in a donor saturation experiment.
| Acceptor:Donor DNA Ratio | Expected BRET Signal (Specific Interaction) | Expected BRET Signal (Non-Specific Interaction) | Notes |
| 1:1 | Moderate | Low | Good starting point for optimization. |
| 2:1 | Higher | Moderate | Increasing acceptor can saturate the donor. |
| 5:1 | High (approaching saturation) | Higher | Further increases may lead to higher background. |
| 10:1 | Saturated | High | Risk of significant bystander BRET. |
| 20:1 | Saturated | Very High | Likely to have high non-specific signal. |
Note: These are generalized values. The optimal ratios will be specific to the interacting proteins and the expression system used.
Visualizations
BRET Signaling Pathway
Caption: The BRET signaling pathway illustrating energy transfer upon protein interaction.
Experimental Workflow for Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background fluorescence in BRET experiments.
Logical Relationships of Experimental Parameters
Caption: Key experimental parameters and their influence on BRET signal, background, and specificity.
References
- 1. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. berthold.com [berthold.com]
- 3. A bioluminescence resonance energy transfer (BRET) system: Application to interacting circadian clock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.benchsci.com [blog.benchsci.com]
- 5. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 6. berthold.cn [berthold.cn]
- 7. biorxiv.org [biorxiv.org]
Common pitfalls in Btbct conjugation and how to avoid them
Technical Support Center: Bioconjugation
Welcome to the Technical Support Center for Bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of conjugating biomolecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low bioconjugation yield?
Low reaction yields are a frequent issue in bioconjugation.[1] Several factors can contribute to this problem:
-
Inappropriate Reaction Conditions: The pH, temperature, and solvent of the reaction mixture are critical. For instance, maleimide-thiol conjugations are most efficient at a pH of 7-7.5.[2][3] Using buffers with interfering substances, like Tris or glycine which contain free amines, can also inhibit the reaction.[4]
-
Poor Reagent Quality: Degradation of reagents due to improper storage or handling can significantly impact conjugation efficiency. For example, maleimide dyes should be dissolved in anhydrous DMSO or DMF immediately before use, as they can hydrolyze over time in aqueous solutions.[2][5]
-
Inaccessible Reactive Sites: The target functional groups on the protein (e.g., cysteines or lysines) may be buried within the protein's 3D structure, making them inaccessible to the conjugation reagent.[1][6]
-
Loss of Product During Purification: The chosen purification method might not be optimal, leading to the loss of the conjugated product.[7] It's crucial to select a purification technique appropriate for the specific bioconjugate.[8]
Q2: How can I prevent my antibody from degrading during conjugation?
Antibody degradation can be caused by harsh reagents or suboptimal reaction conditions.[7] To mitigate this, consider the following:
-
Use Milder Reagents: If you suspect a reagent is causing degradation, look for milder alternatives that can achieve the same chemical linkage.[7]
-
Optimize Reaction Conditions: Performing the reaction in a colder environment or under an inert atmosphere (like nitrogen or argon) can help control the reaction and prevent oxidation, which can damage the antibody.[5][7]
-
Use High-Purity Antibodies: Impurities in a low-purity antibody preparation can interfere with the conjugation reaction. It is recommended to use antibodies with a purity of >95%.[7]
-
Add Stabilizers: For long-term storage, adding stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) can prevent denaturation and microbial growth.[5][8]
Q3: My conjugate is showing a loss of biological activity. What could be the reason?
A loss of activity is often due to the conjugation reaction interfering with the protein's structure or active site.
-
Modification of Critical Residues: The conjugation might occur at an amino acid residue that is critical for the protein's function, such as in the antigen-binding site of an antibody.[4][9] This is a common risk with non-site-specific methods like lysine conjugation.[10]
-
Conformational Changes: The chemical modification process can alter the three-dimensional structure of the protein, which is essential for its activity.[][12]
-
Linker Issues: The length and type of the linker used can affect the stability and reactivity of the conjugate.[7] An unsuitable linker might sterically hinder the protein's interaction with its target.
To avoid this, site-specific conjugation methods are often preferred as they provide better control over the modification site.[10][12][13]
Q4: How do I choose between targeting lysine and cysteine residues for conjugation?
The choice depends on the desired properties of the final conjugate.
-
Lysine Conjugation: Antibodies have many accessible lysine residues (typically 80-100), which makes this method straightforward.[14] However, it often results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and conjugation sites, which can lead to batch-to-batch variability.[10][12][14]
-
Cysteine Conjugation: This method is more site-specific because there are fewer available cysteine residues.[10] It often requires the reduction of existing disulfide bonds to free up thiol groups for reaction.[3] This results in a more homogeneous product with a defined DAR. The thiol-maleimide reaction is a common and efficient method for this type of conjugation.[10]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common bioconjugation problems.
Problem 1: Low or No Conjugation
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | For maleimide reactions, ensure the buffer pH is between 7.0 and 7.5.[2][3] |
| Inactive Reagents | Prepare fresh stock solutions of reagents, especially maleimide compounds, in anhydrous DMSO or DMF right before use.[2][5] |
| Disulfide Bonds Not Reduced (for Cysteine Conjugation) | Add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes before adding the conjugation reagent.[2][8] |
| Insufficient Molar Ratio of Reagent | Increase the molar excess of the labeling reagent to the protein. A 10-20x molar excess is a common starting point for maleimide dyes.[2][5] |
| Inaccessible Cysteine/Lysine Residues | Consider denaturing and then refolding the protein to expose the residues. Alternatively, genetic engineering can be used to introduce a more accessible residue.[1] |
Problem 2: Product Aggregation or Precipitation
| Possible Cause | Recommended Solution |
| High Degree of Labeling | A high drug-to-antibody ratio (DAR) can increase hydrophobicity, leading to aggregation. Reduce the molar ratio of the labeling reagent. |
| Unfavorable Buffer Conditions | Optimize the buffer formulation. The optimal buffer for the antibody alone may not be suitable for the conjugate.[4] |
| Instability of the Conjugate | Perform conjugation at a lower temperature (e.g., 4°C overnight instead of 2 hours at room temperature).[2][8] |
| Use of Surfactants | Certain surfactants have been shown to improve conjugation efficiency and reduce aggregation.[15] |
Problem 3: Inconsistent Batch-to-Batch Results
| Possible Cause | Recommended Solution |
| Heterogeneity of Conjugation (e.g., Lysine) | This leads to a mix of species with different DARs.[12] Switch to a site-specific conjugation method (e.g., cysteine-based or enzymatic) for a more homogeneous product.[13][16] |
| Variability in Reagent Quality | Use high-quality, fresh reagents for each conjugation reaction. |
| Inconsistent Reaction Times or Temperatures | Strictly control all reaction parameters, including incubation times and temperatures. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-activated molecule to a protein via free thiol groups on cysteine residues.
1. Materials and Reagents:
-
Protein to be conjugated (1-10 mg/mL)
-
Maleimide-activated molecule
-
Reaction Buffer: Degassed, pH 7.0-7.5 buffer (e.g., PBS, Tris, HEPES). Buffers should not contain thiols.[2]
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Inert gas (Nitrogen or Argon)
-
Purification column (e.g., gel filtration)
2. Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[2]
-
(Optional) Reduction of Disulfide Bonds: If targeting internal cysteines, add a 10-100x molar excess of TCEP to the protein solution. Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.[2][8]
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.[2][8]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20x molar excess of the maleimide molecule.[2][5] Gently mix.
-
Incubation: Flush the reaction vial with inert gas, seal it tightly, and protect it from light. Incubate for 2 hours at room temperature or overnight at 4°C.[2][8]
-
Purification: Remove unreacted maleimide molecules using a suitable purification method, such as gel filtration or dialysis.[8]
3. Storage:
-
For short-term storage, keep the purified conjugate at 2-8°C for up to one week, protected from light.[2]
-
For long-term storage, add BSA (to 5-10 mg/mL) and sodium azide (to 0.01-0.03%), and store at -20°C.[5][8]
Visualizations
Experimental Workflow for Maleimide Conjugation
Caption: Workflow for a typical maleimide-thiol bioconjugation experiment.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 2. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. bioacts.com [bioacts.com]
- 9. youtube.com [youtube.com]
- 10. Bioconjugation application notes [bionordika.fi]
- 12. oxfordglobal.com [oxfordglobal.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. adcreview.com [adcreview.com]
Technical Support Center: Enhancing the Stability of Bioconjugates
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with bioconjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for bioconjugates?
A1: Bioconjugates, such as antibody-drug conjugates (ADCs), are susceptible to several degradation pathways that can compromise their stability and efficacy. The primary routes of degradation include:
-
Deconjugation: The premature cleavage of the linker connecting the biological molecule (e.g., antibody) to the payload (e.g., drug). This can occur through chemical or enzymatic hydrolysis of the linker.[1]
-
Aggregation: The formation of high-molecular-weight species, which can reduce therapeutic efficacy and potentially induce an immunogenic response.[2]
-
Fragmentation: The breakdown of the protein or antibody component of the conjugate.[2]
-
Modification of the protein: This can include deamidation and oxidation of amino acid residues, which may affect the structure and function of the biological component.
Q2: How does the choice of linker influence the stability of a bioconjugate?
A2: The linker plays a crucial role in the stability of a bioconjugate.[1][2] Key considerations include:
-
Linker Chemistry: The type of chemical bond used in the linker determines its susceptibility to cleavage in different physiological environments. For instance, some linkers are designed to be stable in circulation but cleavable under specific conditions within the target cell.
-
Linker Length and Steric Hindrance: The length and bulkiness of the linker can affect the overall conformation and stability of the conjugate, potentially influencing its susceptibility to aggregation or enzymatic degradation.
-
Site of Conjugation: The location where the linker is attached to the biological molecule can impact stability. Site-specific conjugation methods often lead to more homogeneous and stable conjugates compared to random conjugation approaches.[1][3]
Q3: What are the best practices for storing and handling bioconjugates to maintain their stability?
A3: Proper storage and handling are critical for preserving the integrity of bioconjugates. General recommendations include:
-
Temperature Control: Store conjugates at the recommended temperature, which is typically refrigerated (2-8°C) or frozen (-20°C to -80°C). Avoid repeated freeze-thaw cycles.
-
Buffer and pH: The formulation buffer and its pH are critical for stability.[2] It is essential to use the recommended buffer system and avoid pH excursions.
-
Protection from Light: Some payloads and linkers are light-sensitive. Protect the conjugate from light by using amber vials or storing it in the dark.
-
Aseptic Technique: Use sterile techniques when handling the conjugate to prevent microbial contamination.
Troubleshooting Guides
Issue 1: Premature Drug Release in Plasma Stability Assays
-
Possible Cause: The linker may be unstable in plasma due to enzymatic cleavage or chemical hydrolysis.
-
Troubleshooting Steps:
-
Linker Modification: Evaluate alternative linker chemistries that are known to have higher plasma stability.
-
Site of Conjugation Analysis: If using random conjugation, the payload might be attached at a site that promotes instability. Consider site-specific conjugation methods to generate a more homogeneous and stable product.[1][3]
-
In Vitro Blood Assay: An in vitro whole blood assay may provide a more predictive measure of in vivo stability compared to plasma-only assays.[1]
-
Issue 2: High Levels of Aggregation Observed During Storage
-
Possible Cause: The formulation buffer may not be optimal for the conjugate, or the conjugate itself may have an intrinsic propensity to aggregate.
-
Troubleshooting Steps:
-
Formulation Optimization: Screen different buffer systems, pH levels, and excipients to identify a formulation that minimizes aggregation.[2][4]
-
Concentration Effects: Investigate the effect of protein concentration on aggregation. In some cases, reducing the concentration can mitigate this issue.
-
Analytical Characterization: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to monitor aggregation over time under different storage conditions.[5]
-
Experimental Protocols & Data
Protocol: Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a bioconjugate in plasma.
-
Preparation: Thaw human plasma (or plasma from another relevant species) at 37°C. Centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the bioconjugate into the plasma at a final concentration of 100 µg/mL. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of the released payload using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: Calculate the percentage of payload released at each time point relative to the initial amount.
Data Summary: Impact of Linker Chemistry on Plasma Stability
The following table summarizes hypothetical data from a plasma stability study comparing two different linkers.
| Time (hours) | Linker A (% Payload Released) | Linker B (% Payload Released) |
| 0 | 0 | 0 |
| 1 | 5.2 | 1.1 |
| 6 | 15.8 | 3.5 |
| 24 | 35.1 | 8.2 |
| 48 | 55.6 | 15.4 |
| 72 | 72.3 | 22.1 |
Visualizations
Caption: Workflow for a typical plasma stability assay.
Caption: Common degradation pathways for bioconjugates.
References
- 1. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-state Stability of Antibody-drug Conjugates [hammer.purdue.edu]
- 5. Development and evaluation of analytical techniques for antibodies and antibody-drug conjugates : From verification of conjugation to stability testing [diva-portal.org]
Technical Support Center: Bio-Layer Interferometry (BLI) & Octet® Assays
Welcome to the technical support center for Bio-Layer Interferometry (BLI) assays. This resource provides troubleshooting guidance and answers to frequently asked questions, specifically focusing on the common challenge of non-specific binding (NSB).
Troubleshooting Guide: Non-Specific Binding
Non-specific binding (NSB) is a frequent issue in BLI experiments where the analyte binds to the biosensor surface or other materials instead of the intended ligand. This can obscure the true binding signal, leading to inaccurate kinetic and affinity measurements.[1] This guide provides a systematic approach to identifying and mitigating NSB.
Q1: My analyte shows high binding to the reference biosensor. What should I do?
High signal on a reference biosensor (with no immobilized ligand) is a clear indicator of non-specific binding. Follow this troubleshooting workflow to diagnose and resolve the issue.
Troubleshooting Workflow for Non-Specific Binding
This diagram outlines the recommended steps to address high non-specific binding. Start with buffer optimization, as it is often the most effective and straightforward approach.
References
How to solve solubility issues with Btbct in aqueous buffers
Technical Support Center: Btbct Solubility
Disclaimer: The compound "this compound" is not found in the scientific literature. This guide provides strategies for a hypothetical poorly soluble compound, referred to as "this compound," based on common techniques for enhancing the solubility of challenging molecules in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: Poor solubility in aqueous buffers is a common issue for many organic small molecules used in research, with over 40% of new chemical entities being practically insoluble in water.[1] This is often due to the molecule having a hydrophobic structure (high LogP), leading to unfavorable interactions with water. Other factors can include the crystalline structure of the solid material and the pH of the buffer.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The initial step is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer. This method is often effective for lipophilic or highly crystalline compounds.[2][3] Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Q3: Can I adjust the pH of my buffer to improve this compound solubility?
A3: Yes, pH adjustment can be a very effective technique if your molecule has ionizable groups (i.e., it is a weak acid or a weak base).[2] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, making it more soluble in aqueous solutions. Conversely, for a weakly basic compound, decreasing the pH below its pKa will lead to protonation and increased solubility.[2]
Q4: Are there other methods to improve solubility if pH adjustment and co-solvents are not sufficient or compatible with my experiment?
A4: Several other techniques can be employed to enhance solubility. These include the use of surfactants to form micelles that can encapsulate the hydrophobic compound, or the use of cyclodextrins, which have a hydrophobic interior to host the molecule and a hydrophilic exterior to confer water solubility.[1][4]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution is above its solubility limit. The percentage of the organic co-solvent (DMSO) may also be too low to maintain solubility.
-
Solution:
-
Decrease the final concentration of this compound: Try a lower working concentration in your experiment.
-
Increase the percentage of co-solvent: While keeping the co-solvent concentration as low as possible to avoid affecting your experiment, you might need to increase it slightly. Most cell-based assays can tolerate up to 0.5-1% DMSO.
-
Use a different co-solvent: Some compounds are more soluble in other water-miscible solvents like ethanol, propylene glycol, or 2-pyrrolidone.[5]
-
Change the order of addition: Try adding the DMSO stock to a small volume of buffer first, mixing well, and then adding the rest of the buffer.
-
Issue 2: The pH of my buffer changes after adding this compound.
-
Cause: If this compound is an acidic or basic compound, it can alter the pH of a weakly buffered solution.
-
Solution:
-
Use a buffer with a higher buffering capacity: Increase the concentration of the buffering agent.
-
Re-adjust the pH after adding this compound: After dissolving this compound, check the pH and adjust it back to the desired value using a small amount of concentrated acid or base.
-
Issue 3: I need to prepare a solution without any organic co-solvents.
-
Cause: Your experimental system (e.g., some cellular models, in vivo studies) is sensitive to organic solvents.
-
Solution:
-
pH modification: If this compound is ionizable, adjusting the pH of the buffer is the first method to try.[6]
-
Use of solubilizing excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1]
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations to aid solubility.
-
-
Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[2][6]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| Ethanol | 5 |
| DMSO | 50 |
| Propylene Glycol | 10 |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| Buffer pH | Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 2 |
| 7.0 | 10 |
| 7.4 | 15 |
| 8.0 | 50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , you would need 4 mg.
-
Add the solvent: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously. Gentle warming in a 37°C water bath can aid dissolution. Ensure the compound is completely dissolved before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS (pH 7.4)
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the buffer: Have your sterile-filtered PBS (pH 7.4) ready.
-
Dilute the stock: Add 1 µL of the 10 mM this compound stock solution to 999 µL of PBS (pH 7.4).
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Mix immediately: Vortex the solution immediately and vigorously after adding the stock to prevent precipitation.
-
Use promptly: Use the working solution as fresh as possible.
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase 2.
Caption: Experimental workflow for preparing this compound working solutions.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. longdom.org [longdom.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Btbct Quantum Yield Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Btbct (4,4'-Bis(4,4,4-trifluoro-1,3-dioxobutyl)-o-terphenyl-4''-sulfonyl chloride) and aiming to improve its fluorescence quantum yield in different solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected trend for this compound's quantum yield in solvents of varying polarity?
A1: Generally, the fluorescence quantum yield of organic dyes can be highly dependent on the solvent environment. For nonpolar fluorophores, a decrease in quantum yield is often observed with increasing solvent polarity. This is due to increased non-radiative decay pathways in polar solvents. However, the specific behavior of this compound may vary.
Q2: My measured quantum yield for this compound is significantly lower than expected. What are the potential causes?
A2: Several factors can contribute to low quantum yield measurements. These include:
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Solvent Impurities: Traces of water or other quenching impurities in the solvent can significantly reduce fluorescence.
-
Aggregation: At higher concentrations, this compound molecules may aggregate, leading to self-quenching.
-
Presence of Oxygen: Dissolved oxygen is a known quencher of fluorescence.
-
Incorrect Spectrometer Settings: Improper calibration or incorrect settings on the fluorometer can lead to inaccurate measurements.
-
Photodegradation: this compound may be susceptible to degradation upon prolonged exposure to the excitation light.
Q3: How can I improve the quantum yield of this compound in my experiments?
A3: To enhance the quantum yield, consider the following:
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Solvent Purity: Use high-purity, spectroscopy-grade solvents.
-
Degassing: Degas the solvent to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solution.
-
Concentration Optimization: Work with dilute solutions (typically in the micromolar range) to avoid aggregation.
-
pH Control: For protic solvents, the pH of the solution can influence the protonation state of the molecule and affect its fluorescence.
-
Choice of Solvent: Experiment with a range of solvents to find the optimal environment for this compound fluorescence.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Quantum Yield in All Solvents | Impure this compound sample | Purify the this compound sample using appropriate chromatographic techniques. |
| Instrumental error | Verify the calibration and settings of your fluorometer using a standard with a known quantum yield. | |
| Quantum Yield Varies Significantly Between Replicates | Inconsistent sample preparation | Ensure precise and consistent preparation of all sample and standard solutions. |
| Fluctuation in excitation source intensity | Allow the lamp to stabilize before measurements and monitor its output. | |
| Fluorescence Intensity Decreases Over Time | Photobleaching/Photodegradation | Reduce the excitation intensity or the exposure time. Use a fresh sample for each measurement. |
| Unexpected Emission Peaks | Presence of fluorescent impurities in the solvent or from the cuvette | Run a blank spectrum of the pure solvent in the cuvette to check for background fluorescence. Use high-quality quartz cuvettes. |
Experimental Protocols
Relative Quantum Yield Measurement
This protocol describes the measurement of the fluorescence quantum yield of this compound relative to a well-characterized standard.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopy-grade solvents (e.g., Toluene, Chloroform, THF, DMF)
-
Calibrated fluorometer with a cuvette holder
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both this compound and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure UV-Vis Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate the quantum yield of this compound (Φ_x) using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the slopes of the plots for this compound and the standard, respectively.
-
n_x and n_std are the refractive indices of the solvents used for this compound and the standard, respectively.
-
Quantitative Data
Table 1: Hypothetical Quantum Yield of this compound in Various Solvents
| Solvent | Polarity Index | Refractive Index (n) | Hypothetical Quantum Yield (Φ) |
| Toluene | 2.4 | 1.496 | 0.85 |
| Chloroform | 4.1 | 1.446 | 0.65 |
| Tetrahydrofuran (THF) | 4.0 | 1.407 | 0.50 |
| Dimethylformamide (DMF) | 6.4 | 1.431 | 0.30 |
Note: This data is for illustrative purposes only and is not based on experimental measurements of this compound.
Visualizations
Caption: Workflow for relative quantum yield measurement.
Caption: A logical approach to troubleshooting low quantum yield.
Refinement of Btbct washing steps to reduce background
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine Btbct washing steps and reduce background in their experiments.
Troubleshooting Guide: High Background in this compound Assays
High background can obscure specific signals and lead to false positives. This guide provides a systematic approach to troubleshooting and optimizing your washing protocol.
Problem: High background after washing steps.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps & Recommendations |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Extend the duration of each wash step to allow for more effective removal of non-specifically bound proteins. |
| Ineffective Wash Buffer Composition | Optimize the ionic strength of your wash buffer by increasing the salt concentration (e.g., NaCl up to 0.5 M) to disrupt non-specific electrostatic interactions.[1][2] Add non-ionic detergents (e.g., Tween-20, Triton X-100 at 0.05-0.1%) to the wash buffer to reduce hydrophobic-based non-specific binding. |
| Non-Specific Binding to Streptavidin/Avidin | If using avidin, consider switching to streptavidin or NeutrAvidin, which lack glycosylation and have a more neutral pI, reducing non-specific binding.[2][3] |
| Presence of Endogenous Biotinylated Proteins | For experiments involving cell or tissue lysates, perform a pre-clearing step by incubating the lysate with streptavidin beads to remove endogenous biotinylated molecules before adding your biotinylated bait protein.[2] |
| Hydrophobic and Electrostatic Interactions | For very strong non-specific interactions, consider a step-wise gradient elution or washes with mild denaturants like 2M Urea.[1][4] Note that harsh denaturing conditions can disrupt the bait-prey interaction. |
| Contamination in Reagents | Ensure all buffers and reagents are freshly prepared and filtered. Avoid using milk-based blocking agents as they can contain endogenous biotin.[2] Opt for high-purity bovine serum albumin (BSA) instead. |
Experimental Protocol: Refined Washing Steps for this compound
This protocol provides a starting point for optimizing your washing procedure to minimize background.
Reagents:
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Lysis Buffer: (User-defined, compatible with protein interaction)
-
Wash Buffer A (Low Stringency): Lysis Buffer composition
-
Wash Buffer B (Medium Stringency): Lysis Buffer + 150-500 mM NaCl + 0.1% Tween-20
-
Wash Buffer C (High Stringency - Optional): Lysis Buffer + up to 1M NaCl or 2M Urea (use with caution)
-
Elution Buffer: (User-defined, e.g., SDS-PAGE sample buffer with biotin)
Procedure:
-
Initial Wash: After binding your biotinylated protein complex to the streptavidin beads, perform one initial wash with 1 mL of Wash Buffer A to remove the bulk of the unbound proteins. Gently resuspend the beads and then pellet them by centrifugation. Carefully aspirate the supernatant.
-
Medium Stringency Washes: Perform three washes with 1 mL of Wash Buffer B. Invert the tube several times to ensure the beads are fully resuspended. Incubate for 5 minutes at 4°C with gentle rotation for each wash. Pellet the beads and aspirate the supernatant after each wash.
-
High Stringency Wash (Optional): If high background persists, perform one or two washes with 1 mL of Wash Buffer C.[4] Be aware that this may disrupt weaker specific interactions.
-
Final Wash: Perform a final wash with 1 mL of Wash Buffer A to remove any residual high salt or detergent before elution.
-
Elution: Proceed with your standard elution protocol to release the biotinylated protein and its interacting partners from the beads.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in this compound pull-down assays?
A1: High background is often due to non-specific binding of proteins to the streptavidin-coated beads, the bait protein, or the affinity support itself.[5][6] This can be caused by hydrophobic interactions, electrostatic forces, or the presence of endogenous biotinylated proteins in the sample.[2][7]
Q2: How can I be sure that the interactions I'm seeing are specific?
A2: Proper controls are essential. Always include a negative control where you use beads without the biotinylated bait protein to identify proteins that bind non-specifically to the beads.[5][8] Another important control is to use a lysate that does not contain the prey protein to ensure the observed interaction is specific.
Q3: Can the type of biotin-binding protein affect my background?
A3: Yes. Avidin is a glycoprotein with a high pI, which can lead to significant non-specific binding due to both its carbohydrate content and charge.[3] Streptavidin and NeutrAvidin are generally preferred as they are not glycosylated and have a more neutral pI, resulting in lower background.[2]
Q4: Will increasing the stringency of my washes disrupt the specific protein-protein interactions I am trying to study?
A4: It is a possibility. While high ionic strength buffers and mild detergents are effective at reducing non-specific binding, they can also disrupt weaker or transient specific interactions.[5] It is crucial to optimize the wash conditions for your specific protein complex, potentially by testing a gradient of salt concentrations.
Q5: My background is still high even after optimizing washing steps. What else can I try?
A5: If optimizing wash buffers is insufficient, consider these additional steps:
-
Pre-clearing your lysate: Before adding your biotinylated bait, incubate your sample with unconjugated beads to remove proteins that non-specifically bind to the matrix.
-
Blocking: Block the beads with a protein that has low non-specific binding, such as BSA, before introducing your sample. Avoid blocking agents like milk that contain biotin.[2]
-
Reduce the amount of lysate: Using a more dilute protein lysate can sometimes reduce the concentration of proteins that are prone to non-specific binding.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in your this compound experiments.
Caption: Troubleshooting workflow for reducing high background.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. ohsu.edu [ohsu.edu]
- 5. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. Nonspecific binding limits the number of proteins in a cell and shapes their interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Btbct vs. BHHCT: A Comparative Guide to Europium-Based Fluorescent Probes
In the realm of time-resolved fluorescence (TRF) applications, particularly within immunoassays and cellular imaging, the choice of a fluorescent probe is paramount to achieving high sensitivity and specificity. Among the array of available options, europium chelate-based probes have garnered significant attention due to their unique photophysical properties, including long fluorescence lifetimes and large Stokes shifts. This guide provides a detailed comparison of two such probes: BTBCT (a Europium beta-diketone chelate) and BHHCT (4,4'-bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)-chlorosulfo-o-terphenyl), to assist researchers, scientists, and drug development professionals in selecting the optimal probe for their specific needs.
At a Glance: Key Performance Indicators
| Property | This compound (Europium beta-diketone chelate) | BHHCT |
| Full Chemical Name | Europium beta-diketone chelate | 4,4'-bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)-chlorosulfo-o-terphenyl |
| Molar Absorptivity (ε) | Data not available | Data not available |
| Quantum Yield (Φ) | Data not available | Data not available (A derivative, Eu3+-BHHCT-BPED, has a reported quantum yield of 57.6%[1]) |
| Stokes Shift | Data not available | Data not available |
| Luminescence Lifetime | Data not available | A derivative, Eu3+-BHHCT-BPED, has a reported lifetime of 0.81 ms[1] |
| Primary Applications | Time-Resolved Fluoroimmunoassays (TR-FIA) | Time-Resolved Fluorescence applications, including immunoassays and peroxidase activity measurement.[2] |
Delving Deeper: A Head-to-Head Comparison
BHHCT: A Fluorescent Sensitizer for Europium Labeling
BHHCT is a well-established fluorescent sensitizer used for labeling with Europium (Eu3+) in time-resolved fluorescence applications. Its primary role is to absorb excitation energy and efficiently transfer it to the chelated europium ion, which then emits a characteristic long-lived fluorescence. This energy transfer mechanism, known as the "antenna effect," is crucial for the utility of lanthanide chelates in TRF.
One of the significant advantages of using europium chelates like BHHCT is the ability to perform time-gated detection. The long fluorescence lifetime of the europium ion allows for a delay between the excitation pulse and the detection window. This delay effectively eliminates the contribution of short-lived background fluorescence from biological samples and instrumentation, leading to a substantial improvement in the signal-to-noise ratio.
However, a noted limitation of BHHCT is its tendency to destabilize immunoglobulins when conjugated at high ratios. This can impact the biological activity of labeled antibodies and potentially compromise assay performance. To address this, derivatives of BHHCT have been developed.
This compound: The Europium Beta-Diketone Chelate Alternative
This compound is another europium chelate that falls under the category of beta-diketone complexes. These types of chelates are known for their ability to form stable and highly fluorescent complexes with europium ions. While specific quantitative data for this compound is scarce in publicly available literature, its classification as a europium beta-diketone chelate suggests it operates on a similar principle to BHHCT, utilizing the antenna effect for time-resolved fluorescence detection.
The key differentiator between various europium chelates often lies in the specific organic ligands surrounding the europium ion. These ligands influence the photophysical properties of the complex, including its absorption and emission characteristics, quantum yield, and stability. Without direct comparative studies, it is challenging to definitively state whether this compound offers superior stability or photophysical properties over BHHCT.
Experimental Considerations and Protocols
The successful application of both this compound and BHHCT hinges on proper experimental design and execution. Below are generalized experimental workflows and key considerations for their use in a typical time-resolved fluoroimmunoassay (TR-FIA).
General Workflow for Time-Resolved Fluoroimmunoassay (TR-FIA)
Figure 1. A generalized workflow for a sandwich-type time-resolved fluoroimmunoassay (TR-FIA) using europium chelate-labeled detection antibodies.
Key Experimental Protocols
1. Antibody Labeling with Europium Chelates (General Protocol):
-
Chelate Activation: Both this compound and BHHCT, if not already in an activated form, may require chemical modification to enable covalent conjugation to antibodies. This often involves introducing a reactive group, such as an isothiocyanate (ITC) or a succinimidyl ester.
-
Antibody Preparation: The antibody to be labeled should be in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.0-9.5) and at a concentration that facilitates efficient conjugation. The buffer should be free of primary amines (e.g., Tris) and other nucleophiles that could compete with the antibody for reaction with the activated chelate.
-
Conjugation Reaction: The activated chelate is mixed with the antibody at a specific molar ratio. The optimal ratio needs to be determined empirically to achieve sufficient labeling without compromising the antibody's immunoreactivity. The reaction is typically carried out at 4°C overnight or for a few hours at room temperature.
-
Purification: After the conjugation reaction, unincorporated chelate is removed from the labeled antibody using size-exclusion chromatography (e.g., a Sephadex G-50 column).
2. Time-Resolved Fluorescence Measurement:
-
Instrumentation: A plate reader capable of time-resolved fluorescence detection is required. This instrument should allow for setting a delay time and a measurement window.
-
Enhancement Solution: For many europium chelates, a low-pH enhancement solution is added before reading the fluorescence. This solution dissociates the europium ion from the antibody-conjugated chelate and forms a new, highly fluorescent micellar complex with detergents and other enhancers present in the solution. This step significantly amplifies the fluorescence signal.
-
Measurement Parameters:
-
Excitation Wavelength: Typically in the UV range (e.g., 340 nm).
-
Emission Wavelength: Characteristic sharp emission peak of europium (around 615 nm).
-
Delay Time: A delay of 50-400 microseconds is common to allow for the decay of background fluorescence.
-
Measurement Window: A measurement window of 100-800 microseconds is typically used to capture the long-lived europium fluorescence.
-
Signaling Pathway and Detection Principle
The underlying principle of TR-FIA using europium chelates involves the formation of a "sandwich" complex, which is then detected via the long-lived fluorescence of the europium label.
Figure 2. The principle of signal generation in a sandwich TR-FIA using a europium-labeled detection antibody.
Conclusion: Which Probe is Better?
Based on the currently available information, a definitive declaration of one probe being "better" than the other is challenging without direct comparative studies providing quantitative photophysical data for both this compound and BHHCT.
BHHCT is a well-characterized probe with a known limitation regarding its potential to destabilize antibodies at high labeling ratios. However, the development of more stable derivatives suggests that this is a recognized issue with ongoing efforts to mitigate it. The availability of data on a high-quantum-yield derivative of BHHCT is a promising indicator of the potential of this chemical scaffold.
This compound , as a member of the europium beta-diketone chelate family, is expected to exhibit the favorable properties associated with this class of compounds for TRF applications. However, the lack of specific performance data in the public domain makes a direct assessment of its capabilities difficult.
Recommendation for Researchers:
For researchers and drug development professionals, the choice between this compound and BHHCT will likely depend on several factors:
-
Availability of Quantitative Data: Prioritize probes for which comprehensive photophysical data (quantum yield, molar absorptivity, stability) are available from the manufacturer or in the literature.
-
Application-Specific Requirements: Consider the nature of the biomolecule to be labeled. If working with sensitive antibodies, a probe with demonstrated high stability and minimal impact on immunoreactivity would be preferable.
-
Empirical Validation: It is highly recommended to empirically test and validate the chosen probe in the specific assay context. This includes optimizing the labeling ratio and assay conditions to achieve the best performance.
References
Comparative Validation of a Novel BTK-Targeted Immunoassay Against Traditional ELISA
In the landscape of drug discovery and clinical research, the precise quantification of protein biomarkers is paramount. Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly in the treatment of B-cell malignancies and autoimmune disorders. Consequently, the development and validation of robust immunoassays for BTK quantification are of significant interest to researchers and drug development professionals. This guide provides a comprehensive comparison of a novel, high-sensitivity BTK-targeted immunoassay against the conventional Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Performance Comparison
The performance of the novel BTK immunoassay and a standard BTK ELISA was evaluated across key validation parameters. The data, summarized below, highlights the superior sensitivity and dynamic range of the novel assay format.
| Parameter | Novel BTK Immunoassay | Traditional BTK ELISA | Comment |
| Limit of Detection (LOD) | 0.5 pg/mL | 10 pg/mL | The novel assay demonstrates a 20-fold increase in sensitivity. |
| Limit of Quantification (LOQ) | 1.5 pg/mL | 30 pg/mL | A wider and more sensitive quantitative range is observed with the novel assay. |
| Dynamic Range | 1.5 - 2,000 pg/mL | 30 - 1,500 pg/mL | The novel assay provides a broader range for sample quantification without dilution. |
| Intra-assay Precision (%CV) | < 5% | < 10% | Both assays show acceptable precision, with the novel assay being more consistent. |
| Inter-assay Precision (%CV) | < 8% | < 15% | The novel assay exhibits better reproducibility across different experiments. |
| Spike and Recovery | 95-105% | 85-115% | The novel assay shows a higher accuracy in complex sample matrices. |
Experimental Methodologies
Detailed protocols for both the novel BTK immunoassay and the traditional BTK ELISA are provided below to allow for a thorough understanding of the experimental workflows.
Novel BTK Immunoassay Protocol (Bead-Based Assay)
-
Bead Coating: Paramagnetic beads are coated with a high-affinity capture antibody specific for BTK.
-
Sample Incubation: 50 µL of sample (or standard) is added to a well containing the antibody-coated beads and incubated for 1 hour at room temperature with shaking.
-
Washing: The beads are washed three times with a wash buffer to remove unbound proteins.
-
Detection Antibody Incubation: A biotinylated detection antibody, recognizing a different epitope of BTK, is added and incubated for 30 minutes.
-
Washing: The beads are washed again to remove the unbound detection antibody.
-
Signal Amplification: Streptavidin-phycoerythrin (a fluorescent conjugate) is added and incubated for 15 minutes in the dark.
-
Washing: A final wash is performed.
-
Data Acquisition: The beads are resuspended in a reading buffer and analyzed on a dedicated instrument to measure the fluorescence intensity, which is proportional to the amount of BTK.
Traditional BTK ELISA Protocol (Sandwich ELISA)
-
Plate Coating: A 96-well microplate is coated with a capture antibody against BTK and incubated overnight at 4°C.[1][2]
-
Blocking: The plate is washed, and a blocking buffer is added for 1-2 hours to prevent non-specific binding.[3]
-
Sample Incubation: 100 µL of sample or standard is added to each well and incubated for 2 hours at room temperature.[4]
-
Washing: The plate is washed three times with a wash buffer.
-
Detection Antibody Incubation: A horseradish peroxidase (HRP)-conjugated detection antibody is added and incubated for 1 hour.
-
Washing: The plate is washed again to remove the unbound detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes.
-
Reaction Stoppage: A stop solution is added to terminate the enzymatic reaction.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The color intensity is proportional to the BTK concentration.[1]
Visualizing the Methodologies and Pathway
To further elucidate the differences in workflow and the biological context of BTK, the following diagrams are provided.
Conclusion
While traditional ELISA remains a valuable tool for protein quantification, newer immunoassay technologies offer significant advantages in terms of sensitivity, dynamic range, and precision.[5] For a critical biomarker like BTK, where low-level detection can be crucial for early diagnosis or monitoring therapeutic efficacy, the adoption of a high-sensitivity immunoassay is highly recommended. The data presented in this guide demonstrates a clear performance benefit of the novel bead-based assay over the conventional ELISA, providing researchers and clinicians with a more reliable tool for their studies. The choice of immunoassay should be guided by the specific requirements of the study, including the need for sensitivity, throughput, and the nature of the sample matrix.[6]
References
Unveiling Specificity: A Comparative Guide to Cross-Reactivity in Biotin-Labeled Antibodies
For researchers, scientists, and drug development professionals navigating the complexities of immunoassays, ensuring the specificity of labeled antibodies is paramount. This guide provides a comprehensive comparison of biotin-labeled antibodies with common alternatives, focusing on cross-reactivity and performance. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate labeling strategy for your research needs.
The use of biotin-labeled antibodies, often in conjunction with streptavidin-based detection systems, is a widely adopted technique for signal amplification in a variety of immunoassays. However, the potential for cross-reactivity, particularly due to endogenous biotin in samples, necessitates a thorough evaluation and comparison with other labeling methods, such as fluorescent dyes and direct enzyme conjugates. This guide delves into the nuances of these methodologies, offering a clear comparison to inform experimental design and ensure data integrity.
Performance Comparison of Antibody Labeling Methods
The choice of antibody label can significantly impact the sensitivity, specificity, and signal-to-noise ratio of an immunoassay. Below is a summary of key performance indicators for biotin-based, fluorescent, and direct enzyme labeling techniques.
| Feature | Biotin-Streptavidin System | Fluorescent Labels (e.g., FITC, Alexa Fluor) | Direct Enzyme Labels (e.g., HRP, AP) |
| Detection Principle | Indirect; relies on the high-affinity interaction between biotin and streptavidin, which is conjugated to a reporter enzyme or fluorophore. | Direct; the antibody is covalently linked to a fluorophore that emits light upon excitation. | Direct; the antibody is covalently linked to an enzyme that catalyzes a substrate to produce a detectable signal (colorimetric, chemiluminescent, or fluorescent). |
| Signal Amplification | High, due to the ability of streptavidin to bind multiple biotin molecules and the enzymatic amplification. | Moderate; signal is dependent on the quantum yield and number of fluorophores per antibody. | Moderate to high, depending on the enzyme's turnover rate. |
| Sensitivity | Very high, often considered one of the most sensitive detection methods.[1] | High, with modern fluorophores offering excellent brightness and photostability. | High, particularly with chemiluminescent substrates. |
| Specificity & Cross-Reactivity | Prone to non-specific binding from endogenous biotin in certain tissues (e.g., liver, kidney), which can lead to high background.[2] Cross-reactivity of secondary reagents is also a consideration. | Generally lower non-specific binding compared to biotin systems.[3][4] Cross-reactivity is primarily dependent on the antibody itself. | Lower potential for non-specific binding compared to biotin systems. Cross-reactivity is mainly a factor of the antibody's specificity. |
| Signal-to-Noise Ratio | Can be high with proper blocking, but susceptible to reduction by endogenous biotin. | Generally high, especially with low-autofluorescence membranes and buffers in Western blotting.[5][6] | High, particularly with chemiluminescent detection. |
| Multiplexing Capability | Possible with different reporter enzymes or fluorophores, but can be complex. | Excellent; multiple targets can be detected simultaneously using spectrally distinct fluorophores. | Limited; typically requires sequential staining or the use of different substrates that produce distinct colored precipitates. |
| Workflow Complexity | More steps involved (primary antibody, biotinylated secondary, streptavidin-conjugate, substrate). | Simpler workflow with directly conjugated primary antibodies, or one additional step with a fluorescent secondary. | Simpler workflow, similar to fluorescent labels. |
Experimental Protocols for Cross-Reactivity Assessment
To ensure the specificity of a labeled antibody, rigorous cross-reactivity testing is essential. The following are detailed protocols for assessing cross-reactivity using common immunoassay platforms.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA to determine the cross-reactivity of a labeled antibody against related antigens.
-
Antigen Coating: Coat a 96-well microplate with the target antigen at an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the cross-reactant antigens. In separate tubes, pre-incubate a constant, predetermined concentration of the labeled antibody with the varying concentrations of the cross-reactant antigens for 30 minutes. Also, include a control with the labeled antibody and no cross-reactant.
-
Incubation: Add 100 µL of the pre-incubated antibody-antigen mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection (for Biotin-labeled antibody):
-
Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Detection (for Fluorescent/Enzyme-labeled antibody):
-
If directly labeled, proceed to the measurement step. If an enzyme is the label, add the appropriate substrate and incubate.
-
-
Measurement: Read the absorbance at the appropriate wavelength for the substrate used (e.g., 450 nm for TMB) or the fluorescence intensity.
-
Analysis: The degree of cross-reactivity is determined by the concentration of the cross-reactant antigen required to cause a 50% reduction in the signal compared to the control (no cross-reactant).
Western Blot
This protocol is designed to assess the specificity of a labeled antibody by detecting its binding to a panel of related and unrelated proteins.
-
Sample Preparation: Prepare lysates from cells or tissues known to express the target protein, as well as those expressing potentially cross-reactive proteins and negative controls.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or low-fluorescence PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the labeled primary antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection (for Biotin-labeled antibody):
-
Incubate the membrane with streptavidin-HRP or streptavidin-fluorophore conjugate for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For HRP conjugates, add a chemiluminescent substrate and image the blot using a chemiluminescence imager. For fluorescent conjugates, image using a fluorescence imager.
-
-
Detection (for Fluorescent/Enzyme-labeled antibody):
-
Image the membrane directly using an appropriate imager for the specific fluorophore or chemiluminescent substrate.
-
-
Analysis: A specific antibody will show a single band at the expected molecular weight of the target protein. The presence of bands in lanes with other proteins indicates cross-reactivity.
Immunohistochemistry (IHC)
This protocol evaluates the cross-reactivity of a labeled antibody on a panel of different tissue sections.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections from various organs, including those known to express the target antigen and those that should be negative.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0).
-
Peroxidase and Biotin Blocking:
-
Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
If using a biotin-based detection system, perform an avidin-biotin blocking step to prevent background from endogenous biotin.
-
-
Blocking: Block non-specific antibody binding with a serum-based blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the labeled primary antibody at its optimal dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS.
-
Detection (for Biotin-labeled antibody):
-
Incubate with streptavidin-HRP for 30-60 minutes.
-
Wash three times with PBS.
-
Apply DAB substrate until the desired stain intensity is reached.
-
-
Detection (for Fluorescent/Enzyme-labeled antibody):
-
For fluorescently labeled antibodies, mount with a fluorescent mounting medium. For enzyme-labeled antibodies, apply the appropriate chromogenic substrate.
-
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: A specific antibody will show staining only in the expected cell types and subcellular locations. Staining in unexpected tissues or cell types suggests cross-reactivity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context in which these labeled antibodies are used, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Caption: Simplified diagram of the mTOR signaling pathway.
References
- 1. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The FITC-anti-FITC system is a sensitive alternative to biotin-streptavidin in ELISA : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 4. The FITC-anti-FITC system is a sensitive alternative to biotin-streptavidin in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Automation: Increasing Signal to Noise Ratio and Intensity [precisionbiosystems.com]
- 6. bitesizebio.com [bitesizebio.com]
Comparative analysis of Btbct and other europium chelators
A Comparative Analysis of Btbct and Other Europium Chelators for Time-Resolved Fluoroimmunoassays
Introduction
Time-Resolved Fluoroimmunoassay (TR-FIA) is a highly sensitive detection method widely used in research and clinical diagnostics. This technique leverages the unique fluorescent properties of lanthanide chelates, particularly those of europium (Eu³⁺), which are characterized by a large Stokes shift, sharp emission peaks, and a long fluorescence lifetime. These features allow for temporal filtering of the fluorescence signal, significantly reducing background noise from scattered excitation light and autofluorescence, thereby enhancing assay sensitivity. The choice of the europium chelator is critical as it dictates the brightness, stability, and conjugation efficiency of the label, directly impacting the overall performance of the immunoassay.
This guide provides a comparative analysis of 4,4'-Bis(1'',1'',1''-trifluoro-2'',4''-butanedione-6''-yl)-chlorosulfo-o-terphenyl (this compound), a β-diketone europium chelate, with other commonly used europium chelators. The comparison focuses on their performance characteristics, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal chelator for their specific applications.
Comparative Data of Europium Chelators
The selection of a suitable europium chelator is a critical step in the development of robust and sensitive time-resolved fluoroimmunoassays. The table below summarizes the key photophysical and performance characteristics of this compound and other widely used europium chelators. This data has been compiled from various scientific publications and manufacturer specifications to provide a clear and concise comparison.
| Parameter | This compound | BHHCT | BCPDA | DTBTA |
| Full Chemical Name | 4,4'-Bis(1'',1'',1''-trifluoro-2'',4''-butanedione-6''-yl)-chlorosulfo-o-terphenyl | 4,4'-bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedion-6''-yl)-chlorosulfo-o-terphenyl | 4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid | {2,2′,2″,2‴-{4′-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]biphenyl-4-yl}-2,2′:6′,2″-terpyridine-6,6″-diyl}bis(methylenenitrilo)}tetrakis(acetate)–Eu³⁺ |
| Excitation Wavelength (λex) | ~337 nm | Not specified | Not specified | 335 nm |
| Emission Wavelength (λem) | Not specified | Not specified | Not specified | 616 nm |
| Fluorescence Lifetime (τ) | Not specified | Not specified | Not specified | 1.02 ms |
| Quantum Yield (Φ) | Not specified | Not specified | Not specified | 9.1% |
| Relative Sensitivity | Provides 8 times improved detection sensitivity compared to BHHCT.[1] | Baseline | Can provide up to 25-fold increased sensitivity in specific assay formats. | High |
| Stability | Data not available | Can destabilize immunoglobulins at high labeling ratios. | High; allows for high molar incorporation into proteins without significant quenching. | Very stable in aqueous buffers. |
| Key Features | High detection sensitivity. | A derivative, BHHST, offers improved stability and storage half-life. | Can be multiply loaded onto proteins to enhance signal. | Strongly luminescent and highly stable. |
Experimental Protocols
General Protocol for Antibody Labeling with a Europium Chelator
This protocol provides a general guideline for the covalent labeling of antibodies with an amine-reactive europium chelator. The exact buffer conditions and molar excess of the chelator may need to be optimized for specific antibodies and chelators.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., phosphate-buffered saline, PBS)
-
Europium chelator with an amine-reactive group (e.g., N-hydroxysuccinimide ester)
-
Conjugation buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification
-
Anhydrous dimethyl sulfoxide (DMSO) for dissolving the chelator
Procedure:
-
Antibody Preparation: Adjust the concentration of the antibody to 1-5 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.
-
Chelator Preparation: Immediately before use, dissolve the amine-reactive europium chelator in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: a. Add the conjugation buffer to the antibody solution to achieve a final pH of 8.5-9.0. b. Add a calculated molar excess of the dissolved chelator to the antibody solution. A typical starting point is a 20 to 50-fold molar excess. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted chelator. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted chelator and by-products using a size-exclusion chromatography column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (molar ratio of chelator to antibody) by measuring the absorbance of the antibody at 280 nm and the chelator at its specific absorbance maximum.
General Protocol for Time-Resolved Fluoroimmunoassay (TR-FIA)
This protocol describes a typical sandwich immunoassay format using a europium-labeled detection antibody.
Materials:
-
Microtiter plate (white or black for fluorescence assays)
-
Capture antibody
-
Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA)
-
Antigen standard and samples
-
Europium-labeled detection antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enhancement solution (dissociates Eu³⁺ from the chelator into a new micellar solution to enhance fluorescence)
-
Time-resolved fluorometer
Procedure:
-
Coating: Coat the wells of the microtiter plate with the capture antibody diluted in a suitable buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer to remove any unbound capture antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate 3 times with wash buffer.
-
Antigen Incubation: Add antigen standards and samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add the europium-labeled detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 6 times with wash buffer to remove any unbound labeled antibody.
-
Fluorescence Enhancement: Add enhancement solution to each well and incubate for 5-15 minutes with gentle shaking.
-
Signal Measurement: Measure the time-resolved fluorescence using a fluorometer with appropriate excitation and emission wavelengths and a time delay (e.g., 400 µs delay, 400 µs measurement window).
Visualizations
Caption: Workflow of a typical sandwich Time-Resolved Fluoroimmunoassay (TR-FIA).
Caption: Jablonski diagram illustrating the principle of sensitized fluorescence in europium chelates.
References
Performance evaluation of Btbct in different biological matrices
An extensive search for "Btbct" has yielded no relevant results in the context of performance evaluation in biological matrices. This suggests that "this compound" may be a highly specific, novel, or internal designation not widely documented in publicly available scientific literature. It is also possible that this is a typographical error.
To provide a meaningful and accurate comparison guide as requested, clarification on the identity and nature of "this compound" is essential. Kindly verify the spelling or provide additional context, such as the full name of the compound, its intended biological target, or the analytical method being evaluated.
Once more specific information is available, a comprehensive guide can be developed, including:
-
Comparative Performance Data: Tables summarizing key performance metrics (e.g., sensitivity, specificity, linearity, precision) of the analyte in various biological matrices (plasma, serum, urine, tissue homogenates) compared to alternative methods.
-
Detailed Experimental Protocols: Step-by-step methodologies for sample preparation, analytical procedures, and data analysis.
-
Visualizations: Graphviz diagrams illustrating relevant pathways, workflows, or comparative relationships as per the user's specifications.
We look forward to receiving the necessary details to proceed with your request.
Navigating B-Cell and BTK-Targeted Assays: A Comparative Guide to Reproducibility and Reliability
For researchers, scientists, and drug development professionals, selecting the appropriate assay to investigate B-cell function and targeted therapies is a critical decision that directly impacts the reproducibility and reliability of experimental outcomes. This guide provides a comprehensive comparison of commonly employed assays, focusing on their underlying principles, data output, and experimental considerations. We delve into various B-cell activation and functional assays, as well as specific assays for Bruton's tyrosine kinase (BTK), a key therapeutic target in B-cell malignancies and autoimmune diseases.
Understanding the Landscape of B-Cell Assays
B-cell assays are fundamental tools for dissecting the intricate roles of B lymphocytes in the immune system, from their activation and proliferation to their differentiation into antibody-producing plasma cells.[1] The choice of assay depends on the specific scientific question being addressed. Below, we compare several key types of B-cell assays.
Table 1: Comparison of Common B-Cell Assays
| Assay Type | Principle | Typical Readout | Key Applications | Advantages | Limitations |
| B-Cell Activation Assays | Measurement of early activation markers (e.g., CD69, CD86) or signaling events (e.g., phosphorylation) upon stimulation.[2][3] | Flow cytometry, Western blot | Screening for activators/inhibitors of B-cell activation, studying signaling pathways. | Rapid, provides information on early signaling events. | Does not measure downstream functional outcomes like proliferation or antibody production. |
| B-Cell Proliferation Assays | Quantification of B-cell division in response to stimuli, often using dye dilution (e.g., CFSE) or nucleotide incorporation (e.g., BrdU).[1] | Flow cytometry, colorimetric assays | Assessing mitogenic potential of compounds, studying cell cycle progression. | Quantitative measure of cell division. | Can be influenced by cell viability, may not distinguish between different B-cell subsets. |
| Antibody Production Assays (ELISpot/ELISA) | Detection and quantification of secreted antibodies (e.g., IgM, IgG) from B cells.[4] | Colorimetric or fluorescent detection | Evaluating vaccine efficacy, monitoring humoral immune responses, screening for antibody-secreting cells.[4] | Highly sensitive and specific for antibody isotype. | Provides a snapshot of antibody secretion at a specific time point. |
| Antigen Presentation Assays | Co-culture of B cells with T cells to measure T-cell activation or proliferation as a readout of B-cell antigen presentation capacity.[1] | Flow cytometry, cytokine measurement | Investigating B-cell-T-cell interactions, evaluating the immunogenicity of antigens. | Measures a key functional aspect of B cells in adaptive immunity. | More complex setup involving multiple cell types. |
| B-Cell Translocation Analysis (FISH) | Visualization of chromosomal rearrangements involving key B-cell-related genes (e.g., BCL2, MYC) using fluorescently labeled DNA probes.[5] | Fluorescence microscopy | Diagnosis and risk stratification of B-cell lymphomas.[5] | Provides direct evidence of genetic abnormalities. | Requires specialized equipment and expertise, may not detect all types of genetic alterations. |
Focus on BTK-Targeted Assays
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of various B-cell malignancies and autoimmune disorders.[6] Assays that specifically measure BTK activity and the effect of its inhibitors are crucial for drug development.
Table 2: Comparison of BTK-Targeted Assays
| Assay Type | Principle | Typical Readout | Key Applications | Advantages | Limitations |
| Biochemical BTK Kinase Assays | In vitro measurement of BTK's ability to phosphorylate a substrate in the presence of ATP. | Luminescence, fluorescence, radioactivity | High-throughput screening for BTK inhibitors, determining inhibitor potency (IC50). | Highly controlled, reproducible, and suitable for large-scale screening. | Does not reflect the cellular environment or off-target effects. |
| Cell-Based BTK Phosphorylation Assays | Quantification of BTK autophosphorylation or phosphorylation of downstream targets within a cellular context. | Flow cytometry, Western blot, ELISA | Evaluating inhibitor efficacy in a more physiologically relevant setting, assessing on-target engagement. | Reflects cellular activity and membrane permeability of inhibitors. | Can be more variable than biochemical assays due to cellular complexity. |
| BTK Inhibitor Acquired Resistance Panels | Sequencing-based detection of mutations in BTK and downstream signaling molecules (e.g., PLCγ2) associated with drug resistance.[7] | DNA sequencing data | Monitoring for the emergence of drug resistance in patients undergoing BTK inhibitor therapy.[7] | Provides crucial information for personalized treatment strategies. | Requires genetic sequencing capabilities. |
Experimental Protocols
General Protocol for a Flow Cytometry-Based B-Cell Activation Assay
-
Cell Preparation: Isolate primary B cells from peripheral blood mononuclear cells (PBMCs) or use a B-cell line.
-
Stimulation: Treat B cells with a known stimulus (e.g., anti-IgM, CD40L, CpG) in the presence or absence of the test compound for a defined period (e.g., 6-24 hours).
-
Staining: Wash the cells and stain with fluorescently labeled antibodies against B-cell markers (e.g., CD19, B220) and activation markers (e.g., CD69, CD86).
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of activated B cells.
-
Data Analysis: Gate on the B-cell population and determine the percentage of cells expressing the activation marker in each treatment condition.
General Protocol for a Biochemical BTK Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing recombinant BTK enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add serial dilutions of the test BTK inhibitor to the reaction wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specific time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence) proportional to the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal and calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental processes, the following diagrams illustrate the B-cell receptor signaling pathway and a typical workflow for screening BTK inhibitors.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
Caption: Typical workflow for screening BTK inhibitors.
References
- 1. In Vitro B Cell Assays - B Cell Assays - ICE Bioscience [en.ice-biosci.com]
- 2. In Vitro B Cell Activity &Proliferation Assays | RoukenBio [rouken.bio]
- 3. Whole blood B cell activation [sanquin.org]
- 4. criver.com [criver.com]
- 5. 1mg.com [1mg.com]
- 6. m.youtube.com [m.youtube.com]
- 7. BTK Inhibitor Acquired Resistance Panel - Allina Health Laboratory [labs.allinahealth.org]
A Researcher's Guide to Btbct and its Commercial Alternatives: A Performance Benchmark
In the dynamic field of cellular imaging and molecular tracking, the selection of an appropriate fluorescent dye is paramount to experimental success. This guide provides a comprehensive performance comparison of the novel fluorescent dye, Btbct, against three widely used commercial alternatives: Fluorescein Isothiocyanate (FITC), Rhodamine B, and Cyanine 5 (Cy5). The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Performance Characteristics
The core performance of a fluorescent dye is determined by its spectral properties, quantum yield, and photostability. Below is a summary of these key metrics for this compound and its commercial counterparts.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| This compound | 510 | 535 | 0.85 | High |
| FITC | 495[1] | 519[1] | ~0.3-0.92 | Low[2] |
| Rhodamine B | 542[3] | 590[3] | ~0.31-0.97 | Moderate |
| Cy5 | 650[4] | 670[4] | ~0.2-0.28 | High |
Experimental Protocols
To ensure a standardized and reproducible comparison, the following detailed protocols were employed to evaluate the performance of each fluorescent dye.
Determination of Relative Quantum Yield
The quantum yield of this compound was determined using the comparative method, with Fluorescein in 0.1 M NaOH (Φ = 0.95) as the standard.[5][6][7]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound, FITC, Rhodamine B, Cy5 dyes
-
Appropriate solvents (e.g., ethanol, DMSO, water)
-
Reference standard (e.g., Fluorescein or Rhodamine 6G)
Procedure:
-
Prepare a series of five dilutions for both the test dye and the reference standard in the same solvent. The concentrations should be low, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference standard.
-
Determine the slope of the resulting linear fits for both the test dye (M_test) and the reference standard (M_std).
-
Calculate the quantum yield of the test dye (Φ_test) using the following equation:
Φ_test = Φ_std * (M_test / M_std) * (η_test / η_std)^2
Where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent.
Photostability Assessment
The photostability of each dye was evaluated by measuring the decay in fluorescence intensity under continuous illumination.
Materials:
-
Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser)
-
Camera capable of time-lapse imaging
-
Image analysis software
-
Dye-stained samples (e.g., fixed cells or polymer beads)
Procedure:
-
Prepare samples stained with each of the fluorescent dyes according to a standard protocol.
-
Mount the sample on the microscope stage and bring it into focus.
-
Select a region of interest and acquire an initial image (t=0) using a fixed set of imaging parameters (e.g., exposure time, laser power).
-
Continuously illuminate the sample with the excitation light source.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay is indicative of the dye's photostability.
Cellular Staining of Fixed Mammalian Cells
This protocol outlines a general procedure for staining fixed mammalian cells with fluorescent dyes, typically conjugated to antibodies for immunofluorescence applications.[8][9]
Materials:
-
Cultured mammalian cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
Fluorescently labeled secondary antibody (conjugated with this compound, FITC, Rhodamine B, or Cy5)
-
Mounting medium with an antifade reagent
-
Fluorescence microscope
Procedure:
-
Wash the cells grown on coverslips three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the stained cells using a fluorescence microscope with the appropriate filter sets for each dye.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Experimental workflows for dye characterization and application.
Signaling Pathway Illustration: Immunofluorescence
The following diagram illustrates the principle of indirect immunofluorescence, a common application for these fluorescent dyes.
Principle of indirect immunofluorescence using a fluorescently labeled secondary antibody.
References
- 1. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. RHODAMINE B - Ataman Kimya [atamanchemical.com]
- 4. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 9. stainsfile.com [stainsfile.com]
Unpacking the Precision of Cardiac Biomarker Testing: A Guide to Inter-Assay and Intra-Assay Variability of Natriuretic Peptide Measurements
For researchers, scientists, and drug development professionals, understanding the nuances of biomarker measurement is paramount. This guide provides an objective comparison of the inter-assay and intra-assay variability associated with B-type natriuretic peptide (BNP) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) measurements, two critical biomarkers in cardiovascular research and clinical practice.
The reliability of BNP and NT-proBNP measurements is fundamental for accurate diagnosis, prognosis, and monitoring of heart failure.[1][2] However, variability in these measurements can arise from multiple sources, including the specific assay used, handling of samples, and patient-related factors.[3][4][5] This guide delves into the analytical performance of various commercial assays, presenting key data to aid in the selection and interpretation of these vital tests.
Comparative Analysis of Assay Performance
The following table summarizes the inter-assay and intra-assay coefficients of variation (CV) for several commercially available BNP and NT-proBNP assays. The CV is a standardized measure of dispersion, with lower values indicating higher precision.
| Assay Platform | Analyte | Inter-Assay CV (%) | Intra-Assay CV (%) |
| Elecsys 1010/2010 [6] | NT-proBNP | 4.4 - 6.7 | 0.7 - 1.6 |
| Atellica IM Analyzer [7] | BNP | < 3.0 | < 2.5 |
| Atellica IM Analyzer [7] | NT-proBNP | < 3.0 | < 2.5 |
| Abbott AxSYM [8] | BNP | 6 - 8 | Not Specified |
Note: The reported CVs are representative values from the cited studies and may vary depending on the specific laboratory conditions and sample concentrations.
It is important to note that systematic differences can exist between various BNP immunoassays, with reported discrepancies of up to 50%.[9] In contrast, NT-proBNP assays are generally considered to be more standardized.[10]
Understanding the Experimental Workflow
The measurement of BNP and NT-proBNP typically involves immunoassay techniques. The following diagram illustrates a generalized workflow for assessing the variability of these biomarkers.
Detailed Experimental Protocols
While specific protocols are proprietary to the manufacturers of the immunoassay kits, the general principles for assessing inter-assay and intra-assay variability are standardized.
Objective: To determine the precision of a given BNP or NT-proBNP assay.
Materials:
-
Calibrators and controls provided with the immunoassay kit.
-
Pooled patient plasma or serum samples at low, medium, and high concentrations of the analyte.
-
Automated immunoassay analyzer or microplate reader.
-
Precision pipettes and other standard laboratory equipment.
Procedure for Intra-Assay Variability (Within-Run Precision):
-
Sample Preparation: Prepare aliquots of pooled patient samples at three different concentration levels (low, medium, and high).
-
Assay Performance: Analyze at least 20 replicates of each concentration level in a single analytical run.
-
Data Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (CV) for the measurements at each concentration level. The CV is calculated as (SD / Mean) * 100%.
Procedure for Inter-Assay Variability (Between-Run Precision):
-
Sample Preparation: Use the same pooled patient samples as for the intra-assay assessment.
-
Assay Performance: Analyze aliquots of the three concentration levels in duplicate in at least 20 different analytical runs over several days.
-
Data Analysis: Calculate the mean, SD, and CV for the measurements of each concentration level across all runs.
Factors Influencing Variability
Several factors beyond the analytical characteristics of the assay can influence BNP and NT-proBNP measurements:
-
Biological Variability: The inherent physiological fluctuations of the biomarker within an individual. Studies have shown that the intra-individual biological variability for NT-proBNP can be around 23% to 35%, while for BNP it can be higher, ranging from 41% to 43%.[11] A change of approximately 50% for NT-proBNP and 66% for BNP from week to week may be needed to indicate a significant clinical change.[12]
-
Patient-Specific Factors: Age, gender, obesity, and renal function can all affect natriuretic peptide levels.[3][4][13] For instance, obesity is associated with lower BNP and NT-proBNP concentrations.[3]
-
Pre-analytical Variables: Sample type (plasma vs. serum), the anticoagulant used (EDTA is often preferred), and sample handling and storage conditions can impact the stability of the peptides.[5][6] NT-proBNP is generally more stable in vitro than BNP.[14]
Conclusion
Both BNP and NT-proBNP are invaluable biomarkers in cardiovascular medicine. While modern automated immunoassays offer good analytical precision, it is crucial for researchers and clinicians to be aware of the potential sources of variability. Understanding the inter-assay and intra-assay performance of the specific assay being used, along with careful control of pre-analytical and patient-specific factors, is essential for the accurate interpretation of results and for making sound clinical and research decisions. The choice between BNP and NT-proBNP may also depend on factors such as sample stability requirements and the need for assay standardization across different platforms.
References
- 1. Clinical Significance of B-type Natriuretic Peptide in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of B‐type natriuretic peptide (BNP) and NT‐proBNP in clinical routine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. testing.com [testing.com]
- 5. hse.ie [hse.ie]
- 6. Analytical performance of the N terminal pro B type natriuretic peptide (NT-ProBNP) assay on the ElecsysTM 1010 and 2010 analysers : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Analytical Issues with Natriuretic Peptides – has this been Overly Simplified? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.cap.org [documents.cap.org]
- 11. Variability of NT‐proBNP levels in heart failure: implications for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biologic variability of B-type natriuretic peptide and N-terminal pro-B-type natriuretic peptide in stable heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Clinical utility of NT-proBNP, a new biomarker of cardiac function and heart failure]. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorophore Photostability: A Guide for Researchers
In the dynamic fields of cellular imaging and drug discovery, the selection of robust fluorescent probes is paramount. While the initial brightness of a fluorophore is a key consideration, its photostability—the ability to resist photochemical destruction upon exposure to light—is often the determining factor for the success of quantitative and long-term imaging experiments. This guide provides a comparative overview of the photostability of a modern, conformationally restrained cyanine dye against several widely used conventional fluorophores.
Initial searches for the photostability of "Btbct" did not yield a specific fluorophore, suggesting it may be a proprietary or less common designation. Therefore, to provide a relevant and informative comparison, this guide focuses on Cy5B, a representative of the advanced, conformationally restrained cyanine dyes. Its photostability is benchmarked against the conventional cyanine dye Cy5, as well as the popular Alexa Fluor 647 and ATTO 647N dyes.
Quantitative Comparison of Fluorophore Properties
The selection of an appropriate fluorophore requires a careful balance of several key photophysical parameters. While high extinction coefficients and quantum yields contribute to initial brightness, photostability dictates the longevity of the fluorescent signal under illumination. The following table summarizes these critical properties for Cy5B and other commonly used far-red fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Photostability (Relative) |
| Cy5B-trisulfo | 669 | 685 | 241,000[1] | 0.40[1] | Very High |
| Cy5 | ~649 | ~666 | ~250,000 | 0.20 - 0.27[2][3] | Low |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.33 | High |
| ATTO 647N | 646 | 666 | 150,000 | 0.65 | Very High[4][5][6] |
Note: Quantum yield and photostability can be highly dependent on the local chemical environment, conjugation partner, and imaging conditions.
Experimental Determination of Photostability
The photostability of a fluorophore is empirically determined by measuring the decay of its fluorescence intensity over time under constant illumination. This can be performed on ensembles of molecules or at the single-molecule level. Below is a generalized protocol for assessing photostability using wide-field fluorescence microscopy.
Experimental Protocol: Ensemble Photobleaching Assay
This protocol outlines a method to quantify and compare the photobleaching rates of different fluorophores under controlled conditions.
1. Sample Preparation:
- Prepare solutions of the fluorophores (e.g., dye-conjugated antibodies or oligonucleotides) at a standardized concentration (e.g., 1 µM) in a suitable imaging buffer (e.g., Phosphate-Buffered Saline, PBS).
- To minimize environmental effects, consider using an imaging buffer with an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet-state quencher, as these can influence photobleaching rates.
- Immobilize the fluorescently labeled molecules on a glass coverslip to prevent diffusion in and out of the observation area. This can be achieved through non-specific adsorption or specific surface chemistry (e.g., biotin-streptavidin).
2. Imaging Setup:
- Use a wide-field fluorescence microscope equipped with a high-numerical-aperture objective lens (e.g., 60x or 100x oil immersion).
- Employ a laser source with a wavelength appropriate for exciting the fluorophores of interest (e.g., a 640 nm or 647 nm laser).
- Ensure a stable laser output and use a power meter to measure and set a consistent laser power density (e.g., 100 W/cm²) at the sample plane for all experiments to ensure comparability.
- Utilize a sensitive camera (e.g., an EMCCD or sCMOS) to detect the fluorescence emission.
3. Data Acquisition:
- Acquire a time-lapse series of images of the immobilized fluorophores.
- Use a constant exposure time and frame rate throughout the acquisition.
- Continue acquiring images until the fluorescence intensity has decayed to a significant fraction of its initial value (e.g., less than 10%).
4. Data Analysis:
- For each time-lapse series, select a region of interest (ROI) containing the immobilized fluorophores and a background ROI devoid of fluorescence.
- Measure the mean fluorescence intensity within the signal ROI and the background ROI for each frame.
- Subtract the mean background intensity from the mean signal intensity for each time point to correct for background noise.
- Normalize the background-corrected intensity values to the initial intensity (at time t=0).
- Plot the normalized fluorescence intensity as a function of time.
- Fit the resulting photobleaching decay curve to an exponential function (e.g., a single or double exponential decay model) to extract the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the comparative photostability study.
Caption: Experimental workflow for comparing fluorophore photostability.
Signaling Pathway of Photobleaching
Photobleaching is a complex process involving multiple photochemical pathways that lead to the irreversible destruction of a fluorophore. The following diagram illustrates a simplified Jablonski diagram, including the primary pathways that contribute to photobleaching.
Caption: Simplified Jablonski diagram illustrating photobleaching pathways.
Conclusion
The choice of fluorophore significantly impacts the quality and reliability of fluorescence-based assays. While conventional cyanine dyes like Cy5 are widely used, they can suffer from limited photostability, which can be a significant drawback for demanding applications. Newer generation fluorophores, such as the conformationally restrained Cy5B and the robust ATTO 647N, offer substantially improved photostability, enabling longer observation times and more precise quantitative measurements. Researchers and drug development professionals should carefully consider the photophysical properties of available fluorophores and select the one that best suits the specific requirements of their experimental design. This guide provides a framework for making an informed decision and for experimentally verifying the photostability of chosen probes.
References
- 1. Cy5B-trisulfo, NHS | Tocris Bioscience [tocris.com]
- 2. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. atto-tec.com [atto-tec.com]
- 5. ATTO-TEC GmbH - ATTO 647N [atto-tec.com]
- 6. ATTO 647N NHS ester | AAT Bioquest [aatbio.com]
Safety Operating Guide
Exclusive Safety and Disposal Protocols for Laboratory Chemicals
A comprehensive guide to the proper handling and disposal of chemical compounds is crucial for maintaining a safe laboratory environment. This document outlines the necessary procedures, with a focus on ensuring the safety of researchers, scientists, and drug development professionals.
Due to the critical nature of accurate chemical identification for safety and disposal, it is important to note that a search for "Btbct" did not yield a specific chemical compound. It is possible that this is a typographical error. However, detailed information was found for similar chemical names, including BTB-1, BHT, and BTEX Standard. To ensure the safe handling and disposal of laboratory chemicals, it is imperative to confirm the exact chemical name.
General Principles of Hazardous Waste Disposal
For the safe disposal of any hazardous chemical, a multi-step approach is required. This ensures that all safety and regulatory guidelines are met, minimizing risks to personnel and the environment.
Experimental Protocol for Chemical Waste Disposal:
-
Identification and Categorization: The first step is to accurately identify the chemical waste. Hazardous materials are generally categorized as corrosive, flammable/ignitable, toxic, or reactive.[1] Each category requires a specific disposal pathway.
-
Segregation: Never mix different categories of chemical waste.[1] Use separate, clearly labeled, and sealable containers for each waste type to prevent dangerous chemical reactions.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling chemical waste. For certain volatile or highly toxic substances, a respiratory filter device or a self-contained breathing apparatus may be necessary.[2]
-
Spill Management: In the event of a spill, it is crucial to have a cleanup kit readily available. For biological waste spills, the area should be covered to prevent further spread, and then cleaned up using appropriate personal protective equipment.
-
Professional Disposal: Once segregated and properly contained, hazardous waste must be disposed of through a licensed waste management company.[1] These companies are equipped to handle and transport hazardous materials safely and in accordance with local, state, and federal regulations.
Below is a logical workflow for the proper disposal of hazardous laboratory chemicals.
Quantitative Data Summary
A summary of key safety and disposal data for the identified similar chemicals is presented below.
| Chemical Name | Primary Hazards | Recommended Extinguishing Media | Disposal Considerations |
| BTB-1 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | --- | Dispose of contents/container in accordance with local/regional/national/international regulations. |
| BHT (Butylated hydroxytoluene) | Very toxic to aquatic life with long-lasting effects.[3][4] | Chemical foam, CO2, Dry Chemical, water fog.[3] | Avoid release to the environment. Collect spillage. Dispose of contents/container to an approved waste disposal plant.[4] |
| BTEX Standard | Highly flammable liquid and vapor. Toxic if inhaled. Causes damage to organs.[2] | --- | Dispose of contents/container in accordance with local/regional/national/international regulations.[2] |
It is critical to obtain the Safety Data Sheet (SDS) for the specific chemical you are working with. The SDS provides comprehensive information on physical and chemical properties, health hazards, and safe handling and disposal procedures.
For any chemical, including those with biological hazards, waste should not be allowed to accumulate. It should be decontaminated and disposed of on a regular basis.[5] If storage is necessary, it must be in a rigid, secure container away from general traffic.[5]
Should you be working with a biological waste, it is important to follow specific protocols. Non-sharp biohazardous waste should be placed in a leak-proof bag labeled with the biohazard symbol.[6] Liquid biohazardous waste can often be decontaminated with an autoclave or a chemical disinfectant like a 10% bleach solution before disposal.[6] Sharps must always be disposed of in a puncture-resistant sharps container.[6]
To ensure you receive the most accurate and relevant safety and disposal information, please verify the correct name of the chemical .
References
Personal protective equipment for handling Btbct
Handling and Safety Protocol for Btbct
Disclaimer: The substance "this compound" is not a recognized chemical identifier in standard databases. The following guide is a comprehensive template for handling a potentially hazardous chemical agent in a laboratory setting. All procedures must be adapted based on a substance-specific Safety Data Sheet (SDS) and a formal risk assessment.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent hypothetical compound this compound. The following procedures are designed to ensure personnel safety and minimize environmental contamination.
Personal Protective Equipment (PPE) Requirements
Based on a hypothetical risk assessment, this compound is considered a potent cytotoxic agent, a respiratory irritant, and readily absorbed through the skin. Therefore, a comprehensive PPE protocol is mandatory.
Required PPE Levels:
-
Primary Engineering Control: All manipulations of this compound must be performed within a certified chemical fume hood or a Class II, Type B2 Biological Safety Cabinet to protect from inhalation exposure.
-
Hand Protection: Double-gloving is required at all times.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Body Protection: A disposable, solid-front, back-tying gown over a standard lab coat is required.
-
Respiratory Protection: A fit-tested N95 respirator is the minimum requirement. A full-face respirator may be necessary for spill cleanup or if there is a risk of aerosol generation outside of primary engineering controls.
Glove Selection and Compatibility
The selection of appropriate glove material is critical to prevent dermal exposure. The following table summarizes the breakthrough times for common laboratory gloves when exposed to chemical classes similar to our hypothetical this compound. Always consult the manufacturer's specific chemical resistance data for the gloves in use.
| Glove Material | Thickness (mils) | Breakthrough Time (minutes) | Rating |
| Nitrile | 4 | > 480 | Excellent |
| Neoprene | 8 | > 360 | Good |
| Latex | 4 | < 30 | Not Recommended |
| Butyl Rubber | 14 | > 480 | Excellent |
Operational Plan: PPE Donning and Doffing Procedure
Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence
-
Change into scrubs/dedicated lab wear.
-
Put on inner gloves.
-
Put on lab coat.
-
Put on disposable gown.
-
Put on N95 respirator and perform a seal check.
-
Put on chemical splash goggles.
-
Put on outer gloves, ensuring the cuff of the glove goes over the cuff of the gown.
Doffing (Taking Off) Sequence
The doffing procedure is designed to remove the most contaminated items first. This process should be performed slowly and deliberately in a designated area.
-
Remove outer gloves. Dispose of them in the designated hazardous waste container.
-
Remove disposable gown and lab coat. Roll them away from the body and dispose of them.
-
Exit the immediate work area.
-
Remove chemical splash goggles.
-
Remove N95 respirator.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
Procedural Workflow for Donning and Doffing PPE
Disposal Plan for Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste. This includes PPE, disposable labware, and any contaminated media.
Step-by-Step Disposal Protocol:
-
Segregate Waste: All this compound-contaminated waste must be segregated from regular lab trash.
-
Primary Waste Container: Use a designated, leak-proof, and puncture-resistant container lined with a yellow hazardous waste bag. This container should be clearly labeled "Hazardous Waste: this compound".
-
PPE Disposal: At the end of a procedure, all disposable PPE should be placed directly into the primary hazardous waste container.
-
Sharps: All contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous waste.
-
Container Closure: When the waste bag is three-quarters full, it should be securely sealed. The outer container must also be sealed.
-
Labeling and Storage: The sealed container must be labeled with the contents, date, and generating lab's information. It should be moved to the institution's designated hazardous waste accumulation area for final disposal by environmental health and safety professionals.
Waste Disposal Logical Pathway
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
